Acetaminophen-13C2,15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1+1,6+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVAJINKPMORJF-ZDDXGAPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[15NH]C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Acetaminophen-¹³C₂,¹⁵N in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Acetaminophen-¹³C₂,¹⁵N, a stable isotope-labeled analog of the widely used analgesic and antipyretic drug, acetaminophen (B1664979). Its primary application in research is as an internal standard for the highly accurate and precise quantification of acetaminophen in biological matrices using mass spectrometry-based methods. This document details its properties, primary uses, and includes experimental protocols and relevant metabolic pathways.
Core Concepts: The Role of Stable Isotope Labeling
Stable isotope-labeled compounds, such as Acetaminophen-¹³C₂,¹⁵N, are non-radioactive molecules where one or more atoms have been replaced with a heavier isotope. In this case, two carbon atoms and one nitrogen atom in the acetaminophen molecule are replaced with ¹³C and ¹⁵N, respectively. This subtle change in mass does not significantly alter the chemical or physical properties of the molecule.[1] However, it allows the labeled compound to be distinguished from its unlabeled counterpart by a mass spectrometer.
The primary utility of Acetaminophen-¹³C₂,¹⁵N lies in its role as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] By adding a known amount of the labeled standard to a sample, it co-elutes with the unlabeled analyte and experiences similar variations during sample preparation, injection, and ionization. This allows for the correction of potential errors, leading to more accurate and reliable quantification of the target analyte (acetaminophen).[2]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | ¹³C₂C₆H₉¹⁵NO₂ | [3] |
| Molecular Weight | 154.14 g/mol | [3] |
| Monoisotopic Mass | 154.06707309 Da | [3] |
| CAS Number | 360769-21-7 | [3] |
| Synonyms | [¹³C₂,¹⁵N]-Acetaminophen, Paracetamol-¹³C₂,¹⁵N, N-(4-hydroxyphenyl)acetamide-¹³C₂,¹⁵N | [3] |
Primary Use in Research: A Tracer for Metabolic Studies
Beyond its use as an internal standard, Acetaminophen-¹³C₂,¹⁵N serves as a valuable tracer in metabolic and pharmacokinetic studies.[4] By administering the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) in biological systems without the need for radioactive isotopes.
A human mass balance study utilizing ¹⁵N¹³C₂-acetaminophen demonstrated its utility in tracking the fate of the drug. In this study, three healthy male volunteers were administered a single 650 mg dose of ¹⁵N¹³C₂-acetaminophen. Urine and feces were collected for 72 hours to determine the extent of excretion.[4]
| Parameter | Subject 1 | Subject 2 | Subject 3 |
| Dose Administered | 650 mg | 650 mg | 650 mg |
| % ¹³C Recovery in Urine (72h) | 97.4 | 78.9 | 95.4 |
| % ¹⁵N Recovery in Urine (72h) | 90.3 | 77.0 | 90.6 |
| % ¹³C₂ Recovery in Feces (one subject) | 0.9 | - | - |
| % ¹⁵N Recovery in Feces (one subject) | 1.1 | - | - |
| Data from a human mass balance study using continuous flow-isotope ratio mass spectrometry (CF-IRMS).[4] |
Experimental Protocols
Quantification of Acetaminophen in Human Plasma by LC-MS/MS
This protocol describes a common method for the quantitative analysis of acetaminophen in human plasma using Acetaminophen-¹³C₂,¹⁵N as an internal standard.
1. Materials and Reagents:
-
Acetaminophen reference standard
-
Acetaminophen-¹³C₂,¹⁵N (internal standard)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Formic acid
-
Ultrapure water
-
Drug-free human plasma
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve acetaminophen and Acetaminophen-¹³C₂,¹⁵N in methanol to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of acetaminophen by serial dilution of the stock solution with a 50:50 methanol/water mixture.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Acetaminophen-¹³C₂,¹⁵N stock solution with a 50:50 methanol/water mixture.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min. |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Acetaminophen: m/z 152.1 → 110.1 Acetaminophen-¹³C₂,¹⁵N: m/z 155.1 → 111.1 |
| Collision Energy | Optimized for specific instrument (typically 15-25 eV) |
| These conditions are a general guideline and may require optimization for specific instrumentation and applications.[3][5][6] |
Synthesis of Acetaminophen-¹³C₂,¹⁵N
While typically sourced from commercial suppliers specializing in stable isotope-labeled compounds, the synthesis of Acetaminophen-¹³C₂,¹⁵N would conceptually follow the general synthesis of acetaminophen, which involves the acetylation of p-aminophenol.[7] The isotopically labeled starting materials, such as ¹³C₂-acetic anhydride (B1165640) and ¹⁵N-p-aminophenol, would be required.
Visualizing Workflows and Pathways
Experimental Workflow for Acetaminophen Quantification
Caption: Workflow for acetaminophen quantification using an internal standard.
Major Metabolic Pathways of Acetaminophen
Caption: Major metabolic pathways of acetaminophen.[8][9][10]
Conclusion
Acetaminophen-¹³C₂,¹⁵N is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative analyses, while its application as a metabolic tracer provides valuable insights into the disposition of acetaminophen in biological systems. The methodologies and pathways described in this guide offer a foundational understanding for professionals in drug development and related scientific fields.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Performance of human mass balance studies with stable isotope-labeled drug and continuous flow-isotope ratio mass spectrometry: a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Acetaminophen – metabolism [sites.duke.edu]
An In-depth Technical Guide to the Synthesis and Characterization of ¹³C₂,¹⁵N-Labeled Acetaminophen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ¹³C₂,¹⁵N-labeled acetaminophen (B1664979). This isotopically labeled analog of the widely used analgesic and antipyretic drug is a critical internal standard for highly accurate quantitative analyses by mass spectrometry, particularly in pharmacokinetic and metabolic studies. This document details a representative synthetic protocol, purification methods, and in-depth characterization techniques.
Introduction
Isotopically labeled compounds are indispensable tools in modern pharmaceutical research and development. Stable isotope labeling, utilizing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), allows for the differentiation of the labeled molecule from its endogenous or unlabeled counterparts by mass spectrometry without altering its chemical properties. ¹³C₂,¹⁵N-labeled acetaminophen, specifically labeled on the acetyl group and the amide nitrogen, serves as an ideal internal standard for bioanalytical assays, correcting for variations in sample preparation and instrument response.
Synthesis of ¹³C₂,¹⁵N-Labeled Acetaminophen
The synthesis of ¹³C₂,¹⁵N-labeled acetaminophen follows the well-established route of acetylating p-aminophenol with acetic anhydride (B1165640). In this case, isotopically labeled precursors are used to introduce the ¹³C and ¹⁵N atoms into the final molecule. The primary route involves the reaction of 4-aminophenol-¹⁵N with acetic anhydride-¹³C₂.
Synthetic Pathway
The reaction involves the nucleophilic attack of the amino group of 4-aminophenol-¹⁵N on one of the carbonyl carbons of acetic anhydride-¹³C₂. This is followed by the elimination of acetic acid-¹³C₂ to form the stable amide bond.
Caption: Synthetic pathway for ¹³C₂,¹⁵N-labeled acetaminophen.
Experimental Protocol
The following is a representative protocol for the synthesis of ¹³C₂,¹⁵N-labeled acetaminophen. Note that when working with expensive isotopically labeled reagents, reactions are typically performed on a small scale, and manipulations are carried out with care to maximize yield.
Materials:
-
4-Aminophenol-¹⁵N
-
Acetic anhydride-¹³C₂
-
Deionized water
-
Hydrochloric acid (optional, for solubilization)
-
Sodium acetate (B1210297) (optional, as a buffer)
-
Activated carbon (for decolorization, if necessary)
-
Ethyl acetate (for extraction/recrystallization)
-
Hexanes (for washing)
Procedure:
-
Dissolution of 4-Aminophenol-¹⁵N: In a small, dry round-bottom flask equipped with a magnetic stirrer and a condenser, combine 4-aminophenol-¹⁵N (1 equivalent) with deionized water (approximately 15-20 mL per gram of aminophenol). Gentle warming and stirring can be applied to aid dissolution. For less soluble batches, a catalytic amount of hydrochloric acid can be added to form the more soluble hydrochloride salt.
-
Acetylation: To the stirred solution, slowly add acetic anhydride-¹³C₂ (1.0-1.1 equivalents). If the reaction was acidified, a buffer such as sodium acetate should be added prior to the acetic anhydride to neutralize the acid and free the amine for reaction.
-
Reaction: Heat the reaction mixture to approximately 80-100°C and maintain for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, cool the flask first to room temperature and then in an ice-water bath to induce crystallization of the crude product.
-
Isolation: Collect the crude ¹³C₂,¹⁵N-acetaminophen crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove residual acetic acid and other water-soluble impurities.
-
Purification (Recrystallization): The crude product can be further purified by recrystallization. Dissolve the crystals in a minimum amount of hot solvent (a mixture of water and ethanol, or ethyl acetate is commonly used). If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered to remove the carbon. Allow the solution to cool slowly to form pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Characterization of ¹³C₂,¹⁵N-Labeled Acetaminophen
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized compound.
Mass Spectrometry
Mass spectrometry is the primary technique for confirming the mass of the labeled compound and is the technique for which this compound is typically synthesized.
-
Molecular Weight: The introduction of two ¹³C atoms and one ¹⁵N atom increases the nominal mass of acetaminophen by 3 Da.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): MS/MS is used to confirm the structure by fragmentation analysis. For use as an internal standard in quantitative assays, specific parent ion -> product ion transitions are monitored. A common fragmentation of acetaminophen is the loss of the ketene (B1206846) group (CH₂=C=O). For the labeled analog, this corresponds to the loss of ¹³C₂H₂O.
| Parameter | Unlabeled Acetaminophen | ¹³C₂,¹⁵N-Labeled Acetaminophen |
| Molecular Formula | C₈H₉NO₂ | [¹³C]₂C₆H₉[¹⁵N]O₂ |
| Nominal Mass | 151 | 154 |
| Monoisotopic Mass | 151.0633 | 154.0671 |
| Typical MS/MS Transition (m/z) | 152.1 → 110.1 | 155.1 → 111.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the position of the isotopic labels.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the two labeled carbon atoms with significantly increased intensity. The chemical shifts will be very similar to the unlabeled compound, but the signals for the labeled carbons will exhibit splitting due to ¹³C-¹⁵N coupling.
-
¹⁵N NMR: ¹⁵N NMR can directly observe the labeled nitrogen atom. The signal will be split by the adjacent ¹³C-labeled carbonyl carbon.
-
¹H NMR: The ¹H NMR spectrum will be largely similar to the unlabeled compound, but signals for protons attached to or near the labeled atoms may show coupling to ¹³C or ¹⁵N.
¹³C NMR Data (Reference: Unlabeled Acetaminophen in DMSO-d₆)
| Carbon Atom | Chemical Shift (ppm) | Labeled in ¹³C₂,¹⁵N-Acetaminophen |
| C=O | ~168 | Yes |
| C-OH | ~153 | No |
| C-NH | ~139 | No |
| Aromatic CH | ~121, ~115 | No |
| CH₃ | ~24 | Yes |
Purity Analysis
The chemical purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC) with UV or MS detection. The isotopic purity (enrichment) is determined by mass spectrometry.
| Parameter | Typical Specification |
| Chemical Purity (by HPLC) | >98%[1] |
| Isotopic Enrichment (¹³C) | >99% |
| Isotopic Enrichment (¹⁵N) | >98% |
Experimental and Analytical Workflows
The overall process from synthesis to use as an internal standard involves several key stages.
Caption: Workflow from synthesis to analytical application.
Conclusion
The synthesis and rigorous characterization of ¹³C₂,¹⁵N-labeled acetaminophen are crucial for its use as a high-quality internal standard in demanding bioanalytical applications. The synthetic route via acetylation of labeled 4-aminophenol (B1666318) is straightforward, but requires careful execution to ensure high yield and purity. Comprehensive characterization by mass spectrometry and NMR spectroscopy confirms the molecular identity, isotopic incorporation, and purity, ensuring its reliability for accurate quantification in drug development and clinical research.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Acetaminophen-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Acetaminophen-¹³C₂,¹⁵N, an isotopically labeled form of Acetaminophen (B1664979). This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and analytical chemistry. The inclusion of stable isotopes of carbon and nitrogen in the acetaminophen molecule makes it an invaluable tool in quantitative bioanalysis, metabolic studies, and as an internal standard in mass spectrometry-based assays.
Core Physical and Chemical Properties
The physical and chemical properties of Acetaminophen-¹³C₂,¹⁵N are fundamentally similar to those of its unlabeled counterpart, with the primary distinction being its increased molecular weight due to the incorporation of heavy isotopes. This subtle but significant difference is the basis for its utility in isotope dilution mass spectrometry.
Table 1: Comparative Physical and Chemical Properties of Acetaminophen-¹³C₂,¹⁵N and Acetaminophen
| Property | Acetaminophen-¹³C₂,¹⁵N | Acetaminophen (Unlabeled) |
| Molecular Formula | ¹³C₂C₆H₉¹⁵NO₂[1] | C₈H₉NO₂[2] |
| Molecular Weight | 154.14 g/mol [1][3][4][5] | 151.16 g/mol [6] |
| Exact Mass | 154.0671 Da[1] | 151.0633 Da |
| CAS Number | 360769-21-7[1][5][7] | 103-90-2[8] |
| Appearance | White crystalline powder[8] | White crystalline or crystalline powder[9] |
| Melting Point | Not explicitly reported, but expected to be very close to the unlabeled compound. | 168-172 °C[9], 169-170.5 °C[8][10] |
| Boiling Point | Decomposes | Decomposes[11] |
| Solubility | Soluble in methanol, ethanol, DMSO, and dimethylformamide.[7] | Freely soluble in hot water or ethanol; dissolved in acetone; practically insoluble in cold water and petroleum ether.[9] Soluble in methanol, ethanol, dimethylformamide.[10] |
| Isotopic Purity | ≥98% for ¹³C and ¹⁵N | Not Applicable |
| Chemical Purity | >95% (HPLC)[1] | ≥98%[5] |
| Storage Temperature | +4°C[1] | Room temperature, protected from light and moisture.[5] |
Experimental Protocols
The primary application of Acetaminophen-¹³C₂,¹⁵N is as an internal standard for the accurate quantification of acetaminophen in biological matrices by liquid chromatography-mass spectrometry (LC-MS). The following is a representative experimental protocol for such an analysis.
Protocol: Quantification of Acetaminophen in Human Plasma using LC-MS/MS with Acetaminophen-¹³C₂,¹⁵N as an Internal Standard
1. Materials and Reagents:
-
Acetaminophen analytical standard
-
Acetaminophen-¹³C₂,¹⁵N (internal standard)
-
Human plasma (blank)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
2. Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of acetaminophen in methanol.
-
Prepare a 1 mg/mL stock solution of Acetaminophen-¹³C₂,¹⁵N in methanol.
-
From these stock solutions, prepare working solutions of various concentrations by serial dilution with methanol.
3. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the Acetaminophen-¹³C₂,¹⁵N working solution (concentration will depend on the expected analyte concentration range).
-
Vortex mix for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate acetaminophen from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of acetaminophen to Acetaminophen-¹³C₂,¹⁵N against the concentration of the acetaminophen standards.
-
Determine the concentration of acetaminophen in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the logical workflow for the use of Acetaminophen-¹³C₂,¹⁵N as an internal standard in a typical quantitative analysis.
References
- 1. Acetaminophen-13C2, 15N1 | LGC Standards [lgcstandards.com]
- 2. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetaminophen-13C2,15N | C8H9NO2 | CID 76972944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetaminophen (acetyl-13C2, 99%; 15N, 98%) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 5. isotope.com [isotope.com]
- 6. Acetaminophen (CAS 103-90-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Acetaminophen CAS#: 103-90-2 [m.chemicalbook.com]
- 10. merckindex.rsc.org [merckindex.rsc.org]
- 11. Research Acetaminophen | Chemical Compounds [bookrags.com]
- 12. Development of an Isotope-Dilution Liquid Chromatography/Mass Spectrometric Method for the Accurate Determination of Acetaminophen in Tablets -Bulletin of the Korean Chemical Society [koreascience.kr]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Isotopic Enrichment and Purity of Acetaminophen-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of Acetaminophen-¹³C₂,¹⁵N, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document outlines key quality control parameters, detailed experimental methodologies for their determination, and a summary of the metabolic pathways of acetaminophen (B1664979), for which this labeled compound is an indispensable tool.
Data Presentation: Isotopic Enrichment and Purity Specifications
The isotopic enrichment and chemical purity of Acetaminophen-¹³C₂,¹⁵N are critical parameters that ensure its suitability as an internal standard in mass spectrometry-based quantification assays. The following table summarizes typical specifications from various commercial suppliers.
| Parameter | Specification | Method |
| Isotopic Enrichment | ||
| ¹³C Enrichment | ≥ 99% | Mass Spectrometry |
| ¹⁵N Enrichment | ≥ 98% | Mass Spectrometry |
| Chemical Purity | ||
| Purity | ≥ 98% | HPLC |
| Individual Impurities | As per pharmacopeial standards or specified | HPLC |
Experimental Protocols
The following sections detail representative experimental protocols for the determination of isotopic enrichment and chemical purity of Acetaminophen-¹³C₂,¹⁵N. These protocols are based on established analytical techniques and can be adapted and validated for specific laboratory instrumentation and requirements.
Determination of Isotopic Enrichment by Mass Spectrometry
Objective: To determine the isotopic enrichment of ¹³C and ¹⁵N in Acetaminophen-¹³C₂,¹⁵N.
Principle: High-resolution mass spectrometry (HRMS) is employed to resolve and quantify the mass-to-charge ratio (m/z) of the molecular ions of both the labeled and unlabeled acetaminophen. The relative intensities of the isotopic peaks are used to calculate the percentage of enrichment for each isotope.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
-
Liquid Chromatography (LC) system (for sample introduction)
-
Data analysis software for isotopic distribution analysis
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Acetaminophen-¹³C₂,¹⁵N at a concentration of 1 mg/mL in methanol.
-
Prepare a stock solution of unlabeled Acetaminophen reference standard at the same concentration.
-
Prepare working solutions of both labeled and unlabeled standards at approximately 1 µg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Infuse the working solutions directly into the mass spectrometer or inject them via an LC system.
-
Acquire high-resolution mass spectra in a positive ion mode, focusing on the m/z range that includes the molecular ions of both unlabeled (m/z 152.0706) and labeled (m/z 155.0740) acetaminophen.
-
Ensure sufficient resolution to separate the isotopic peaks.
-
-
Data Analysis:
-
Unlabeled Standard: Analyze the isotopic distribution of the unlabeled acetaminophen to determine the natural abundance of ¹³C and ¹⁵N. This will serve as a baseline.
-
Labeled Standard: Measure the intensities of the isotopic peaks for Acetaminophen-¹³C₂,¹⁵N.
-
Calculation: The isotopic enrichment is calculated by comparing the measured isotopic distribution of the labeled compound to the theoretical distribution for different enrichment levels.[1] Specialized software can be used to de-convolute the spectra and calculate the percentage of molecules that contain the desired ¹³C₂ and ¹⁵N labels. The calculation should account for the contribution of natural isotopes in the unlabeled portion of the molecule.
-
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of Acetaminophen-¹³C₂,¹⁵N and to identify and quantify any related impurities.
Principle: Reversed-phase HPLC with UV detection is a standard method for assessing the purity of acetaminophen. The method separates acetaminophen from its potential process-related impurities and degradation products. The peak area of acetaminophen relative to the total peak area of all components provides a measure of its purity.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Procedure:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.01 M Phosphate buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more retained impurities. For example:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 60% A, 40% B
-
20-25 min: Hold at 60% A, 40% B
-
25-30 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a solution of Acetaminophen-¹³C₂,¹⁵N in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Prepare solutions of known acetaminophen impurities (e.g., 4-aminophenol, 4'-chloroacetanilide) to determine their retention times and response factors.
-
-
Data Analysis:
-
Inject the sample solution into the HPLC system and record the chromatogram.
-
Identify the peak corresponding to Acetaminophen-¹³C₂,¹⁵N based on its retention time.
-
Identify any impurity peaks by comparing their retention times with those of the impurity standards.
-
Calculate the area percentage of the Acetaminophen-¹³C₂,¹⁵N peak relative to the total area of all peaks in the chromatogram to determine the chemical purity.
-
Visualization of Acetaminophen Metabolism
The primary application of Acetaminophen-¹³C₂,¹⁵N is as an internal standard for the quantification of acetaminophen and its metabolites in biological matrices. Understanding the metabolic fate of acetaminophen is therefore crucial for designing and interpreting such studies.
Acetaminophen Metabolic Pathway
Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[2][3][4] At therapeutic doses, the majority of the drug is conjugated with glucuronic acid and sulfate (B86663) to form non-toxic, water-soluble metabolites that are excreted in the urine.[5][6] A small fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[3] Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (B108866) (GSH).[2] However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI.[5] The depletion of hepatic GSH stores results in the accumulation of NAPQI, which can covalently bind to cellular proteins, leading to oxidative stress and hepatocellular necrosis.[2]
Caption: Metabolic pathways of acetaminophen at therapeutic and overdose levels.
Experimental Workflow for a Pharmacokinetic Study
Isotopically labeled Acetaminophen-¹³C₂,¹⁵N is a critical tool in pharmacokinetic (PK) studies to accurately quantify the concentration of the drug and its metabolites over time in biological fluids. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for a typical pharmacokinetic study using labeled acetaminophen.
Conclusion
Acetaminophen-¹³C₂,¹⁵N is a high-quality, well-characterized internal standard essential for the accurate quantification of acetaminophen in biological matrices. The determination of its isotopic enrichment and chemical purity through rigorous analytical methods such as mass spectrometry and HPLC is fundamental to ensuring the reliability of research and clinical data. A thorough understanding of the metabolic pathways of acetaminophen further enhances the design and interpretation of studies utilizing this indispensable tool in drug development and clinical research.
References
The Isotopic Trail: A Technical Guide to Exploring Acetaminophen Metabolic Pathways with ¹³C and ¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic pathways of acetaminophen (B1664979) (APAP), with a specific focus on the application of stable ¹³C and ¹⁵N isotopes for quantitative analysis. By tracing the fate of isotopically labeled APAP, researchers can gain precise insights into its biotransformation, helping to elucidate mechanisms of toxicity and inform the development of safer analgesics.
Introduction to Acetaminophen Metabolism
Acetaminophen is a widely used analgesic and antipyretic drug. While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity.[1] The liver is the primary site of APAP metabolism, where it undergoes three main transformations: glucuronidation, sulfation, and oxidation.[2][3][4]
-
Glucuronidation: This is the major metabolic pathway for APAP, accounting for approximately 45-55% of its metabolism.[5] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate APAP with glucuronic acid to form acetaminophen glucuronide (APAP-G), a non-toxic, water-soluble compound that is readily excreted.[2] Several UGT isoforms are involved, including UGT1A1, UGT1A6, UGT1A9, and UGT2B15.[2][5]
-
Sulfation: Accounting for about 30-35% of APAP metabolism, sulfation is another key detoxification pathway.[5] Sulfotransferases (SULTs), such as SULT1A1, SULT1A3/4, SULT1E1, and SULT2A1, catalyze the transfer of a sulfo group to APAP, forming acetaminophen sulfate (B86663) (APAP-S), which is also non-toxic and easily eliminated.[2][5]
-
Oxidation: A minor but critically important pathway, responsible for 5-10% of APAP metabolism at therapeutic doses, is oxidation by the cytochrome P450 (CYP) enzyme system.[2] CYP enzymes, predominantly CYP2E1, CYP1A2, and CYP3A4, convert APAP to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[1][6][7]
Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (B108866) (GSH), a tripeptide antioxidant, to form a harmless mercapturic acid conjugate that is excreted in the urine.[1] However, in cases of APAP overdose, the glucuronidation and sulfation pathways become saturated, shunting more APAP towards the oxidative pathway.[1][7] This leads to the excessive production of NAPQI, which depletes hepatic GSH stores. Once GSH is depleted, NAPQI binds to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis and liver failure.[1]
The Role of ¹³C and ¹⁵N Isotopes in Metabolic Tracing
Stable isotopes, such as ¹³C and ¹⁵N, are non-radioactive and can be incorporated into the molecular structure of drugs like acetaminophen.[8] These labeled compounds are chemically identical to their unlabeled counterparts and follow the same metabolic pathways. The key advantage of using stable isotopes is that they can be distinguished from the endogenous, unlabeled molecules by their mass. This allows for precise tracing and quantification of the drug and its metabolites in biological matrices such as plasma, urine, and feces.[9]
Mass spectrometry (MS) techniques, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and continuous flow-isotope ratio mass spectrometry (CF-IRMS), are used to detect and quantify the isotopically labeled compounds.[9][10] By administering ¹³C- and/or ¹⁵N-labeled acetaminophen, researchers can:
-
Accurately determine the pharmacokinetic profile of the drug and its metabolites.
-
Quantify the contribution of each metabolic pathway to the overall elimination of the drug.
-
Investigate inter-individual variability in drug metabolism.
-
Assess the impact of genetic polymorphisms or drug-drug interactions on metabolic pathways.
-
Elucidate the mechanisms of drug-induced toxicity.
Quantitative Data from Isotope Tracing Studies
The use of stable isotopes allows for the precise quantification of acetaminophen and its metabolites. The following tables summarize key quantitative data from studies utilizing ¹³C and ¹⁵N isotopes.
| Parameter | Value | Reference |
| Urinary Recovery of ¹³C-labeled APAP and Metabolites (72 hours post-dose) | ||
| Subject 1 | 97.4% | [9] |
| Subject 2 | 78.9% | [9] |
| Subject 3 | 95.4% | [9] |
| Urinary Recovery of ¹⁵N-labeled APAP and Metabolites (72 hours post-dose) | ||
| Subject 1 | 90.3% | [9] |
| Subject 2 | 77.0% | [9] |
| Subject 3 | 90.6% | [9] |
| Fecal Recovery of ¹³C₂-¹⁵N-labeled APAP and Metabolites (one subject) | ||
| ¹³C₂ Label | 0.9% | [9] |
| ¹⁵N Label | 1.1% | [9] |
Table 1: Recovery of ¹³C and ¹⁵N labels from acetaminophen in human volunteers.
| Metabolite | Percentage of Urinary Metabolites (Therapeutic Dose) | Reference |
| Acetaminophen Glucuronide (APAP-G) | 52-57% | [2] |
| Acetaminophen Sulfate (APAP-S) | 30-44% | [2] |
| Oxidative Metabolites (NAPQI-derived) | 5-10% | [2] |
| Unchanged Acetaminophen | <5% | [2] |
Table 2: Relative abundance of major acetaminophen metabolites in urine at therapeutic doses.
Experimental Protocols
This section outlines a general methodology for conducting a stable isotope tracing study to investigate acetaminophen metabolism.
Synthesis of ¹³C and ¹⁵N Labeled Acetaminophen
Acetaminophen labeled with ¹³C and/or ¹⁵N can be chemically synthesized. For example, acetyl-¹³C₂, ¹⁵N-acetaminophen is a commonly used tracer.[11] The purity and isotopic enrichment of the synthesized compound must be verified using analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
Study Design and Administration
A crossover study design is often employed, where subjects receive both the labeled and unlabeled drug on separate occasions. A washout period between administrations is necessary to ensure complete elimination of the previous dose. The labeled acetaminophen is typically administered orally in a defined dose.
Sample Collection
Biological samples, including blood, urine, and feces, are collected at predetermined time points after drug administration. Plasma is separated from blood samples by centrifugation. All samples should be stored at -80°C until analysis to prevent degradation of the analytes.
Sample Preparation
The goal of sample preparation is to extract acetaminophen and its metabolites from the biological matrix and remove interfering substances. Common techniques include:
-
Protein Precipitation: For plasma samples, proteins are precipitated by adding a solvent such as acetonitrile (B52724) or methanol. The sample is then centrifuged, and the supernatant containing the analytes is collected.
-
Solid-Phase Extraction (SPE): This technique is used to clean up and concentrate the analytes from urine or plasma. The sample is passed through a solid-phase cartridge that retains the analytes, which are then eluted with a suitable solvent.
-
Enzymatic Hydrolysis: To measure total glucuronide and sulfate conjugates, samples can be treated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the parent drug.
Analytical Instrumentation and Method
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique for the simultaneous quantification of acetaminophen and its metabolites.[12][13]
-
Chromatographic Separation: A reversed-phase C18 column is typically used to separate acetaminophen and its metabolites based on their polarity.[13] A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.[13] Specific precursor-to-product ion transitions are monitored for both the labeled and unlabeled analytes and an internal standard (often a deuterated analog of acetaminophen).
Data Analysis
The concentrations of the labeled and unlabeled analytes are determined by comparing the peak area ratios of the analyte to the internal standard against a calibration curve. Pharmacokinetic parameters, such as the area under the curve (AUC), maximum concentration (Cmax), and elimination half-life (t½), can then be calculated for both the parent drug and its metabolites.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of acetaminophen and a typical experimental workflow for a stable isotope tracing study.
Caption: Acetaminophen metabolic pathways.
Caption: Experimental workflow for isotope tracing.
References
- 1. Acetaminophen – metabolism [sites.duke.edu]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. SMPDB [smpdb.ca]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. ClinPGx [clinpgx.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Performance of human mass balance studies with stable isotope-labeled drug and continuous flow-isotope ratio mass spectrometry: a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cache.kzoo.edu [cache.kzoo.edu]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Stable Isotopes and Liver Health: A Technical Guide to Acetaminophen-¹³C₂,¹⁵N in Hepatotoxicity Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for sensitive and specific biomarkers of drug-induced liver injury (DILI) is a paramount challenge in clinical toxicology and pharmaceutical development. Acetaminophen (B1664979) (APAP)-induced hepatotoxicity serves as a canonical model for DILI, and the deployment of stable isotope-labeled compounds offers a powerful lens through which to scrutinize the intricate metabolic pathways and cellular signaling cascades that underpin this pathology. This technical guide delves into the application of Acetaminophen-¹³C₂,¹⁵N for the discovery of novel biomarkers in hepatotoxicity, providing a comprehensive overview of its metabolism, experimental methodologies, and the key cellular events it helps to elucidate.
Introduction to Acetaminophen Metabolism and Toxicity
At therapeutic doses, acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation, yielding non-toxic, water-soluble conjugates that are readily excreted.[1] A minor fraction, however, is oxidized by cytochrome P450 enzymes (predominantly CYP2E1) to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2][3] Under normal conditions, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH).[3] In cases of APAP overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI.[4] This surge in NAPQI depletes hepatic GSH stores, allowing the reactive metabolite to covalently bind to cellular proteins, particularly mitochondrial proteins.[2][5] This adduction initiates a cascade of events, including mitochondrial dysfunction, oxidative stress, and the activation of cell death signaling pathways, culminating in hepatocellular necrosis.[3][5]
The use of Acetaminophen-¹³C₂,¹⁵N allows for the precise tracing of the parent compound and its metabolites through these various pathways. The stable isotope labels do not alter the compound's chemical properties, making it an ideal tool for metabolic flux analysis and the identification of specific protein adducts that may serve as biomarkers of hepatotoxicity.
Quantitative Analysis of Acetaminophen-¹³C₂,¹⁵N Metabolism
The primary advantage of using Acetaminophen-¹³C₂,¹⁵N is the ability to distinguish it and its metabolites from endogenous molecules, enabling precise quantification and mass balance studies. A human mass balance study provides foundational data on the excretion of the labeled compound.
Table 1: Recovery of ¹³C and ¹⁵N from Acetaminophen-¹³C₂,¹⁵N in Healthy Human Volunteers [6]
| Subject | Route of Excretion | % of Administered ¹³C Recovered | % of Administered ¹⁵N Recovered |
| 1 | Urine (72h) | 97.4 | 90.3 |
| 2 | Urine (72h) | 78.9 | 77.0 |
| 3 | Urine (72h) | 95.4 | 90.6 |
| 1 | Feces | 0.9 | 1.1 |
Data from a study where three volunteers received a single 650 mg dose of ¹⁵N¹³C₂-acetaminophen.[6]
While this data is from healthy individuals, in a hepatotoxicity scenario, a shift in the distribution and chemical form of the recovered labels would be expected, with a potential increase in urinary biomarkers of oxidative stress and protein adduction.
Table 2: Typical Plasma Concentrations of Acetaminophen and its Major Metabolites Following Overdose
| Analyte | Concentration Range |
| Acetaminophen (APAP) | 0.1 - 100 µg/mL |
| Acetaminophen-Glucuronide (APAP-G) | 0.1 - 100 µg/mL |
| Acetaminophen-Sulfate (APAP-S) | 0.03 - 50 µg/mL |
| Acetaminophen-Cysteine (APAP-Cys) | 0.01 - 10 µg/mL |
| Acetaminophen-Mercapturate (APAP-NAC) | 0.01 - 10 µg/mL |
These concentration ranges are for unlabeled APAP and its metabolites and are provided for context. In a study with ¹³C₂,¹⁵N-APAP, analogous labeled metabolites would be quantified to assess metabolic switching in hepatotoxicity.
Experimental Protocols
The following protocols are synthesized from established methodologies for stable isotope labeling in proteomics and metabolomics, and are tailored for a hypothetical study on Acetaminophen-¹³C₂,¹⁵N-induced hepatotoxicity.
Animal Model of Acetaminophen-Induced Hepatotoxicity
-
Subjects: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing:
-
Control Group: Administer a vehicle control (e.g., saline) intraperitoneally (i.p.).
-
Hepatotoxicity Group: Administer a single dose of unlabeled Acetaminophen (e.g., 300 mg/kg, i.p.) to induce liver injury.
-
-
Tracer Administration: At a specified time point post-APAP administration (e.g., 1-2 hours), administer a tracer dose of Acetaminophen-¹³C₂,¹⁵N (e.g., 50 mg/kg, i.p.) to both control and hepatotoxicity groups.
-
Sample Collection: Collect blood and liver tissue samples at various time points (e.g., 0, 2, 4, 8, 24 hours) after the tracer administration. Urine and feces can also be collected using metabolic cages.
Sample Preparation for Metabolomic Analysis
-
Plasma:
-
Collect blood in EDTA-containing tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Liver Tissue:
-
Homogenize a known weight of liver tissue in 4 volumes of ice-cold methanol.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis of small molecule metabolites.
-
The protein pellet can be retained for proteomic analysis of protein adducts.
-
LC-MS/MS Analysis for Labeled Metabolites
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate APAP and its metabolites (e.g., 5-95% B over 10 minutes).
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wider range of metabolites.
-
Data Acquisition: Full scan mode to detect all ions, with subsequent targeted fragmentation (MS/MS) to confirm the identity of labeled metabolites.
-
Detection: Monitor for the specific mass-to-charge ratios (m/z) of Acetaminophen-¹³C₂,¹⁵N and its expected labeled metabolites (e.g., ¹³C₂,¹⁵N-APAP-Glucuronide, ¹³C₂,¹⁵N-APAP-Sulfate, ¹³C₂,¹⁵N-APAP-GSH, ¹³C₂,¹⁵N-APAP-Cysteine).
-
Proteomic Analysis of Protein Adducts
-
Protein Extraction and Digestion:
-
Resuspend the protein pellet from the liver tissue preparation in a lysis buffer containing urea (B33335) and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin.
-
-
Peptide Fractionation and LC-MS/MS:
-
Fractionate the peptide mixture using strong cation exchange (SCX) chromatography.
-
Analyze each fraction by nanoflow LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify peptides and proteins.
-
Specifically search for modifications on cysteine residues corresponding to the mass of the ¹³C₂,¹⁵N-NAPQI adduct. This will identify the specific proteins targeted by the reactive metabolite.
-
Visualizing Cellular Pathways and Workflows
Graphviz diagrams can effectively illustrate the complex processes involved in Acetaminophen-¹³C₂,¹⁵N metabolism and its role in hepatotoxicity, as well as the experimental workflow.
Caption: Metabolic pathways of Acetaminophen-¹³C₂,¹⁵N leading to detoxification or hepatotoxicity.
Caption: Experimental workflow for biomarker discovery using Acetaminophen-¹³C₂,¹⁵N.
Signaling Pathways in Acetaminophen-Induced Hepatotoxicity
The formation of protein adducts and subsequent oxidative stress trigger complex intracellular signaling cascades that ultimately determine the fate of the hepatocyte. A key pathway implicated in APAP-induced cell death is the c-Jun N-terminal kinase (JNK) signaling cascade.
Caption: JNK signaling pathway in acetaminophen-induced hepatotoxicity.
The activation of JNK and its translocation to the mitochondria amplify the initial mitochondrial damage, creating a feed-forward loop of oxidative stress and cellular injury.[7] By identifying the specific mitochondrial proteins adducted by ¹³C₂,¹⁵N-NAPQI, researchers can pinpoint the initial molecular insults that trigger this and other pro-death signaling pathways.
Conclusion and Future Directions
The use of Acetaminophen-¹³C₂,¹⁵N provides an unparalleled level of detail in the study of drug-induced hepatotoxicity. By enabling the precise tracking and quantification of the drug and its metabolites, this stable isotope-labeled compound facilitates the identification of novel biomarkers that are directly linked to the mechanism of toxicity. Future research should focus on applying these techniques to more complex in vivo models and human studies of APAP overdose to validate candidate biomarkers. The integration of metabolomic and proteomic data generated from studies with Acetaminophen-¹³C₂,¹⁵N will be crucial in developing a systems-level understanding of DILI and in the creation of more accurate and predictive diagnostic tools. This will ultimately lead to improved patient safety and more efficient drug development pipelines.
References
- 1. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]
- 2. Acetaminophen Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin [frontiersin.org]
- 5. wjgnet.com [wjgnet.com]
- 6. Performance of human mass balance studies with stable isotope-labeled drug and continuous flow-isotope ratio mass spectrometry: a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [c-Jun N-terminal kinase signaling pathway in acetaminophen-induced liver injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Principles of Isotope Dilution Mass Spectrometry Using Acetaminophen-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Isotope Dilution Mass Spectrometry (IDMS), a definitive analytical technique for precise quantification. It focuses on the application of Acetaminophen-¹³C₂,¹⁵N as a stable isotope-labeled internal standard for the accurate measurement of Acetaminophen (B1664979) in complex biological matrices.
Core Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical method that delivers highly accurate and precise quantitative results.[1] It is widely regarded as a primary reference method because of its ability to minimize measurement uncertainty, particularly errors arising from sample loss during preparation and matrix effects during analysis.[1][2][3]
The foundational principle of IDMS involves the addition of a precisely known quantity of an isotopically labeled version of the analyte to the sample.[1][4] This labeled compound, often called a "spike" or internal standard, is chemically identical to the target analyte but has a greater mass due to the incorporation of heavy stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[1][4]
Because the stable isotope-labeled internal standard (SIL-IS) has the same physicochemical properties as the native analyte, it behaves identically during extraction, chromatography, and ionization.[2][5] This co-elution and co-ionization allows the SIL-IS to effectively compensate for any analyte loss or variations in instrument response. The mass spectrometer can differentiate between the native analyte and the heavier SIL-IS based on their mass-to-charge (m/z) ratio.[1] Quantification is then achieved by measuring the ratio of the signal intensity of the native analyte to that of the known amount of the internal standard.[1][2][6]
Acetaminophen and the Acetaminophen-¹³C₂,¹⁵N Internal Standard
Acetaminophen (also known as paracetamol) is a widely used over-the-counter analgesic (pain reliever) and antipyretic (fever reducer).[7][8][9] For its accurate quantification in biological fluids—a critical task in pharmacokinetic studies and clinical monitoring—a stable isotope-labeled internal standard is essential.[10][11]
Acetaminophen-¹³C₂,¹⁵N is an ideal internal standard for this purpose.[12] It contains two Carbon-13 atoms and one Nitrogen-15 atom, increasing its molecular weight without altering its chemical structure or properties. This ensures that it perfectly mimics the behavior of native acetaminophen throughout the analytical process.
Experimental Workflow and Protocols
The quantification of acetaminophen using IDMS follows a structured workflow, from sample preparation to final data analysis.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the quantification of acetaminophen in biological matrices.[7][10][13]
A. Preparation of Stock and Working Solutions
-
Acetaminophen Stock Solution (1 mg/mL): Accurately weigh a certified reference standard of acetaminophen and dissolve it in methanol (B129727) to a final concentration of 1 mg/mL.[10]
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Acetaminophen-¹³C₂,¹⁵N in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking drug-free plasma with the acetaminophen stock solution to cover the expected concentration range of the samples. A typical range is 50 ng/mL to 50,000 ng/mL.[10][13]
-
Quality Control (QC) Samples: Independently prepare QC samples in drug-free plasma at low, medium, and high concentrations.[10]
-
Internal Standard Working Solution: Dilute the internal standard stock solution with methanol or a methanol:water mixture to a fixed concentration (e.g., 2000 ng/mL).[14]
B. Sample Preparation (Protein Precipitation)
-
Aliquot 50-100 µL of the plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add a precise volume (e.g., 10 µL) of the internal standard working solution to each tube.[15]
-
Add 3-4 volumes of cold acetonitrile (B52724) (or methanol) to precipitate proteins.[10][13][16]
-
Vortex the mixture vigorously for 1 minute.[10]
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[10]
-
Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.[10][15]
C. LC-MS/MS Analysis The analysis is performed using a Liquid Chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS), typically a triple quadrupole instrument, operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[2][7]
Data Presentation and Quantitative Parameters
Quantitative data from IDMS experiments are typically validated for linearity, accuracy, and precision. The instrumental parameters for both chromatography and mass spectrometry are optimized to achieve the best performance.
Table 1: Mass Spectrometric Parameters (MRM)
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Acetaminophen | 152.1 | 110.0 | ~25 |
| Acetaminophen-¹³C₂,¹⁵N | 155.0 | 111.0 | ~25 |
Note: The protonated molecular ion [M+H]⁺ is selected as the precursor. The product ion for Acetaminophen corresponds to the loss of the acetamide (B32628) group.[7][17][18] The transition for the labeled standard reflects the same fragmentation.[19]
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Value |
| LC Column | C18 or PFP (e.g., 50 x 2.1 mm, <3 µm)[7][10][13] |
| Mobile Phase A | 0.1% Formic Acid in Water[7][10][13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7][10][13] |
| Flow Rate | 0.4 - 0.7 mL/min[10][13] |
| Gradient | A gradient starting with a low percentage of organic phase (B), ramping up to elute the analyte, followed by a wash and re-equilibration.[7][13][15] |
| Injection Volume | 5 µL[10] |
Table 3: Representative Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 50 - 50,000 ng/mL[10][13] |
| Correlation Coefficient (r²) | > 0.99[7][10][13] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[10] |
| Inter-day Accuracy | Within 85-115%[7] |
| Inter-day Precision | < 15%[7] |
Conclusion
Isotope Dilution Mass Spectrometry using a stable isotope-labeled internal standard like Acetaminophen-¹³C₂,¹⁵N represents the gold standard for quantitative bioanalysis. Its fundamental principle of correcting for analytical variability by measuring a ratio to a chemically identical standard ensures the highest levels of accuracy and precision.[1][2][5] The detailed protocols and robust performance metrics outlined in this guide demonstrate its suitability for demanding applications in pharmaceutical research, therapeutic drug monitoring, and clinical development, providing reliable and defensible quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. imreblank.ch [imreblank.ch]
- 6. Analysis of paracetamol and AT7519 in serum using LC-MS/MS [protocols.io]
- 7. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. Open Science - Synthesis of Acetaminophen [open.science.uwaterloo.ca]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. longdom.org [longdom.org]
- 14. longdom.org [longdom.org]
- 15. waters.com [waters.com]
- 16. Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fast Determination of Ingredients in Solid Pharmaceuticals by Microwave-Enhanced In-Source Decay of Microwave Plasma Torch Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Acetaminophen-13C2,15N in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Acetaminophen (B1664979) (APAP) is a widely used over-the-counter analgesic and antipyretic medication.[1] Accurate and precise quantification of acetaminophen in biological matrices is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[2] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of acetaminophen in human plasma. The method employs a stable isotope-labeled internal standard, Acetaminophen-¹³C₂,¹⁵N, to ensure high accuracy and precision by correcting for matrix effects and variability in sample preparation.[2] The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications.
Principle
This method utilizes reversed-phase liquid chromatography for the separation of acetaminophen and its stable isotope-labeled internal standard, Acetaminophen-¹³C₂,¹⁵N. Following chromatographic separation, the analytes are detected using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard that co-elutes with the analyte allows for reliable quantification by minimizing the impact of matrix effects and instrument variability.
Experimental Protocols
Materials and Reagents
-
Acetaminophen (Reference Standard)
-
Acetaminophen-¹³C₂,¹⁵N (Internal Standard)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile (B52724)
-
Formic Acid (ACS grade)
-
Ultrapure Water
-
Drug-free Human Plasma (K₂EDTA)
Instrumentation
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[2]
-
Vortex Mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Acetaminophen Stock Solution (1 mg/mL): Accurately weigh and dissolve the acetaminophen reference standard in methanol to a final concentration of 1 mg/mL.
-
Acetaminophen-¹³C₂,¹⁵N Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Acetaminophen-¹³C₂,¹⁵N in methanol to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions of acetaminophen for calibration standards and quality control (QC) samples by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Prepare a working IS solution by diluting the IS stock solution with the same solvent to a final concentration of 2000 ng/mL.[3] All solutions should be stored at 2-8°C.[3]
Sample Preparation
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the working internal standard solution (2000 ng/mL Acetaminophen-¹³C₂,¹⁵N) to all samples except for the blank, to which 20 µL of 50:50 methanol:water is added.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex the mixture for 1 minute.[2]
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration. |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Acetaminophen | m/z 152.1 → 110.1 |
| Acetaminophen-¹³C₂,¹⁵N | m/z 155 → 111[4] |
| Dwell Time | 150 ms |
| Collision Energy | Optimized for each transition |
| Source Temperature | 600°C |
Data Presentation
The quantitative performance of the method is summarized in the tables below. The data presented are representative of typical LC-MS/MS method validation results for acetaminophen quantification and are based on published literature.[5][6]
Table 1: Calibration Curve and Linearity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Acetaminophen | 50 - 50,000 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 50 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 150 | < 15 | ± 15 | < 15 | ± 15 |
| Medium | 1500 | < 15 | ± 15 | < 15 | ± 15 |
| High | 37500 | < 15 | ± 15 | < 15 | ± 15 |
Table 3: Recovery
| QC Level | Concentration (ng/mL) | Acetaminophen Recovery (%) |
| Low | 150 | 95 - 105 |
| Medium | 1500 | 95 - 105 |
| High | 37500 | 95 - 105 |
Visualizations
Conclusion
This application note provides a detailed protocol for the development of a high-throughput LC-MS/MS method for the quantification of acetaminophen in human plasma using Acetaminophen-¹³C₂,¹⁵N as an internal standard. The method is sensitive, specific, and reliable, demonstrating excellent linearity, precision, and accuracy. The simple sample preparation and rapid analysis time make it well-suited for applications in clinical research and drug development that require the processing of a large number of samples.
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantitative Analysis of Acetaminophen in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of acetaminophen (B1664979) in human plasma. The assay utilizes a simple and rapid protein precipitation for sample preparation and incorporates a stable isotope-labeled internal standard (Acetaminophen-¹³C₂,¹⁵N) to ensure high accuracy and precision by correcting for matrix effects and procedural variability.[1][2] This high-throughput method is well-suited for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring in clinical and research settings.
Introduction
Acetaminophen (paracetamol) is a widely used over-the-counter analgesic and antipyretic agent.[1][2] Accurate and reliable measurement of its concentration in human plasma is essential for assessing therapeutic efficacy and managing potential toxicity.[2] LC-MS/MS has become the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and speed.[2] The use of a stable isotope-labeled internal standard, which co-elutes with the analyte but is distinguishable by its mass, is critical for compensating for variations during sample processing and instrument analysis, thereby improving method robustness.[1][2] This protocol details a validated method for the precise quantification of acetaminophen in human plasma.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards:
-
Acetaminophen (Certified Reference Standard)
-
Acetaminophen-¹³C₂,¹⁵N (Internal Standard, IS)
-
-
Solvents and Chemicals:
-
Biological Matrix:
-
Drug-free human plasma (K₂EDTA as anticoagulant)
-
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve the acetaminophen reference standard in methanol (B129727) to achieve a final concentration of 1 mg/mL.
-
Prepare a separate 1 mg/mL stock solution of Acetaminophen-¹³C₂,¹⁵N (IS) in methanol.
-
Store stock solutions at 2-8°C.[3]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for calibration curve (CC) points by serially diluting the acetaminophen stock solution with a 50:50 methanol/water mixture.
-
Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.[1]
-
-
Internal Standard Working Solution (2000 ng/mL):
-
Dilute the IS stock solution with a 50:50 methanol/water mixture to a final concentration of 2000 ng/mL.[3]
-
Sample Preparation: Protein Precipitation
-
Sample Aliquoting: Pipette 50 µL of plasma samples (standards, QCs, or unknown samples) into a 96-well plate.[3]
-
Addition of Internal Standard: Add the IS working solution to all wells except for the double blank.
-
Precipitation: Add 400 µL of chilled acetonitrile (B52724) to each well.[3]
-
Mixing: Seal the plate and vortex for 2 minutes to ensure thorough mixing and protein precipitation.[3][4]
-
Centrifugation: Centrifuge the plate at 4000 rpm (or approximately 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1][2]
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.[1]
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.[3][4]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Analytical Column (e.g., 50 x 2.1 mm, 1.7 µm)[1][2] |
| Mobile Phase A | 0.1% Formic acid in Water[1][4] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1][4] |
| Flow Rate | 0.4 - 0.7 mL/min[1][4] |
| Injection Volume | 5 µL[1] |
| Gradient Program | A typical gradient starts with a low percentage of mobile phase B, ramps up to elute acetaminophen, and then re-equilibrates the column for the next injection. The total run time is typically under 4 minutes.[4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[4] |
| MRM Transitions | Acetaminophen: m/z 152.1 → 110.1[1][4] Acetaminophen-¹³C₂,¹⁵N (IS): m/z 155.2 → 113.1 |
| Collision Energy | Optimized for each transition |
| Ion Source Temp. | Tuned for maximum signal intensity |
Experimental Workflow Diagram
Caption: Workflow for acetaminophen quantification in plasma.
Quantitative Data and Method Performance
The method was validated according to FDA guidelines for bioanalytical method validation.[4] The performance characteristics are summarized below.
Table 3: Summary of Quantitative Method Performance
| Parameter | Typical Performance |
| Linearity Range | 50 - 50,000 ng/mL[1][4] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[1][4] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | Consistent across the calibration range (e.g., 96.7% - 98.5%)[2] |
| Matrix Effect | No significant matrix effect observed[2][4] |
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, specific, and reliable approach for the quantitative analysis of acetaminophen in human plasma.[2] The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the method's robustness and high-throughput capabilities.[1][5] This makes it highly suitable for pharmacokinetic studies and routine therapeutic drug monitoring in various research and clinical applications, demonstrating excellent linearity, precision, and accuracy.[2]
References
Application Note: Quantitative Analysis of Acetaminophen in Human Urine using Isotope Dilution LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of acetaminophen (B1664979) in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Acetaminophen-¹³C₂,¹⁵N, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The protocol involves a simple "dilute-and-shoot" sample preparation, making it suitable for high-throughput analysis in clinical research, pharmacokinetic studies, and drug development. Method performance characteristics, including linearity, sensitivity, and precision, are summarized.
Introduction
Acetaminophen is a widely used over-the-counter analgesic and antipyretic. Accurate quantification of acetaminophen and its metabolites in biological matrices like urine is essential for pharmacokinetic assessments, toxicological studies, and clinical monitoring.[1] Stable isotope dilution analysis using LC-MS/MS is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.[2] The use of a stable isotope-labeled internal standard, such as Acetaminophen-¹³C₂,¹⁵N, which has identical chemical and physical properties to the analyte, allows for effective compensation for variations in sample extraction, matrix effects, and instrument response.[2] This document provides a detailed protocol for the quantification of acetaminophen in human urine samples.
Experimental
Materials and Reagents
-
Acetaminophen (certified reference standard)
-
Acetaminophen-¹³C₂,¹⁵N (certified reference standard)
-
LC-MS grade Methanol (B129727)
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic acid (ACS grade)
-
Drug-free human urine
Instrumentation
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Vortex mixer
-
Microcentrifuge
-
Calibrated pipettes
Preparation of Solutions
-
Acetaminophen Stock Solution (1 mg/mL): Accurately weigh and dissolve the acetaminophen reference standard in methanol to a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Acetaminophen-¹³C₂,¹⁵N in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the acetaminophen stock solution with a 50:50 methanol/water mixture to prepare calibration standards.
-
Working Internal Standard Solution (100 ng/mL): Dilute the internal standard stock solution with methanol/water (50:50, v/v) to a final concentration of 100 ng/mL.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant (or calibration standard/QC sample) with 50 µL of the working internal standard solution (100 ng/mL).
-
Add 900 µL of 0.1% formic acid in water.
-
Vortex the mixture for 30 seconds.
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water[3][4] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[3][4] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0.0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.1-3.5 min (5% B) |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transition (Acetaminophen) | m/z 152.1 → 110.1[3][4] |
| MRM Transition (Acetaminophen-¹³C₂,¹⁵N) | m/z 155 → 111[5] |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100-150 ms[3][6] |
Data Analysis and Quantification
Data acquisition and processing were performed using the instrument's software. The peak area ratio of acetaminophen to the internal standard (Acetaminophen-¹³C₂,¹⁵N) was plotted against the corresponding concentrations of the calibration standards. A linear regression analysis with a weighting factor of 1/x² was used to generate the calibration curve. The concentration of acetaminophen in the urine samples was then determined from this curve.
Method Validation Summary
The analytical method was validated according to established guidelines for bioanalytical method validation. The following tables summarize the performance characteristics of the method.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 50 - 50,000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[7] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[3] |
| Limit of Detection (LOD) | 10 µg/kg (in tissue, indicative)[8] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low (LQC) | 150 | < 11.0% | < 10.5% | 97.0 - 103.0% |
| Medium (MQC) | 1500 | < 5.0% | < 6.2% | 98.0 - 102.0% |
| High (HQC) | 37500 | < 5.0% | < 6.0% | 97.5 - 101.3% |
| (Data are representative based on similar validated methods for acetaminophen in biological matrices)[3] |
Table 3: Recovery and Matrix Effect
| Parameter | Acetaminophen | Acetaminophen-¹³C₂,¹⁵N |
| Recovery | 99.5 - 104% | 101 - 103% |
| Matrix Factor | 1.00 - 1.20 | Consistent with analyte |
| (Data are representative based on similar validated methods for acetaminophen in biological matrices)[4] |
Visualizations
References
- 1. Simultaneous quantification of acetaminophen and five acetaminophen metabolites in human plasma and urine by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry: Method validation and application to a neonatal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application of Acetaminophen-¹³C₂,¹⁵N in Pediatric Pharmacokinetic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen (B1664979) (paracetamol) is one of the most widely used analgesic and antipyretic medications in the pediatric population. Understanding its pharmacokinetic (PK) profile in children is crucial for ensuring safe and effective dosing. Due to the dynamic nature of physiological development from neonates to adolescents, the absorption, distribution, metabolism, and excretion (ADME) of acetaminophen can vary significantly with age. Stable isotope-labeled compounds, such as Acetaminophen-¹³C₂,¹⁵N, offer a powerful tool for conducting detailed pharmacokinetic studies in vulnerable populations like children, with minimal risk.
The use of a stable isotope-labeled drug allows for the differentiation between the administered labeled drug and any endogenous or previously administered unlabeled drug. This is particularly advantageous in "microdosing" studies, where a very small, non-therapeutic dose of the labeled drug can be administered alongside a therapeutic dose of the unlabeled drug. This approach allows for the study of drug metabolism and disposition under steady-state conditions with reduced exposure of the pediatric patient to a research agent.
Key Applications:
-
Definitive Mass Balance Studies: Accurately tracing the metabolic fate of acetaminophen.
-
Bioavailability and Bioequivalence Studies: Comparing different formulations or routes of administration.
-
Drug-Drug Interaction Studies: Investigating the influence of co-administered medications on acetaminophen metabolism.
-
Pharmacokinetic Studies in Special Pediatric Populations: Including neonates, infants, and children with hepatic or renal impairment.
Acetaminophen Metabolism in Children
Acetaminophen is primarily metabolized in the liver through three main pathways:
-
Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major pathway, and its capacity matures with age.
-
Sulfation: Conjugation with sulfate, catalyzed by sulfotransferases (SULTs). This pathway is generally more developed at birth compared to glucuronidation.[1][2]
-
Oxidation: A minor portion of acetaminophen is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3]
Under normal therapeutic doses, NAPQI is rapidly detoxified by conjugation with glutathione (B108866) (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation. If GSH stores are depleted, NAPQI can bind to cellular proteins, leading to hepatocellular necrosis and toxicity.[3][4]
The relative contribution of these pathways changes with age. In neonates and young infants, sulfation is the predominant metabolic pathway, while glucuronidation capacity increases and surpasses sulfation in older children and adults.[1] This developmental change in drug metabolism underscores the importance of age-specific pharmacokinetic data.
Acetaminophen Metabolic Pathway
Quantitative Data from Pediatric Pharmacokinetic Studies
The following tables summarize pharmacokinetic parameters of acetaminophen in various pediatric populations from published literature. It is important to note that these studies did not specifically use Acetaminophen-¹³C₂,¹⁵N, but the data is representative of acetaminophen pharmacokinetics in children.
Table 1: Acetaminophen Pharmacokinetic Parameters in Different Pediatric Age Groups
| Age Group | N | Dosing | CL (L/h/70 kg) | Vd (L/70 kg) | T½ (h) | Reference |
| Neonates (full-term to 28 days) | - | 12.5 mg/kg IV q6h | 5.24 | 76 | ~3.5 | [5] |
| Infants (29 days to <2 years) | - | 15 mg/kg IV q6h | Maturation dependent | ~75.5 | ~2-3 | [5] |
| Children (2 to <12 years) | 25 | IV | 18.4 (plateau at ~2 yrs) | 75.5 | ~2-3 | [5][6] |
| Adolescents (≥12 years) | 22 | IV | 18.4 | 75.5 | ~2-3 | [5][6] |
CL = Clearance, Vd = Volume of Distribution, T½ = Half-life. Values are often normalized to a standard 70 kg body weight.
Table 2: Urinary Excretion of Acetaminophen Metabolites in Different Age Groups (% of Dose)
| Age Group | Acetaminophen | Glucuronide Conjugate | Sulfate Conjugate | Reference |
| Neonates (0-2 days) | ~5% | ~20-30% | ~40-50% | [1] |
| Children (3-9 years) | ~5% | ~30-40% | ~40-50% | [1] |
| Adults | ~5% | ~50-60% | ~30% | [1] |
Proposed Experimental Protocol: Pediatric Pharmacokinetic Study using Acetaminophen-¹³C₂,¹⁵N
This protocol describes a proposed approach for a pediatric pharmacokinetic study using a single oral microdose of Acetaminophen-¹³C₂,¹⁵N administered with a standard therapeutic intravenous dose of unlabeled acetaminophen.
4.1. Study Design A single-center, open-label pharmacokinetic study in a pediatric population requiring intravenous acetaminophen for clinical reasons.
4.2. Study Population
-
Inclusion criteria: Children aged 2-12 years, admitted to the hospital and requiring intravenous acetaminophen for pain or fever management as part of their standard care.
-
Exclusion criteria: Known hepatic or renal impairment, history of allergy to acetaminophen, co-administration of drugs known to significantly interact with acetaminophen metabolism.
4.3. Investigational Product
-
Acetaminophen-¹³C₂,¹⁵N: A sterile solution for oral administration.
-
Unlabeled Acetaminophen: Standard commercial intravenous formulation.
4.4. Dosing and Administration
-
A standard therapeutic intravenous dose of unlabeled acetaminophen (e.g., 15 mg/kg) is administered as a 15-minute infusion.
-
Concurrently, a single oral microdose of Acetaminophen-¹³C₂,¹⁵N (e.g., 100 µg/kg) is administered.
4.5. Sample Collection
-
Serial blood samples (e.g., 0.5 mL) are collected at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.
-
Samples are collected in EDTA tubes and centrifuged to separate plasma.
-
Plasma samples are stored at -80°C until analysis.
4.6. Bioanalytical Method: LC-MS/MS
-
Sample Preparation: Protein precipitation of plasma samples using a suitable organic solvent (e.g., acetonitrile) containing an internal standard (e.g., Acetaminophen-d₄).
-
Chromatography: Reverse-phase HPLC or UPLC for separation of acetaminophen and its metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Specific MRM transitions are monitored for Acetaminophen-¹³C₂,¹⁵N, unlabeled acetaminophen, their respective metabolites, and the internal standard.
-
4.7. Pharmacokinetic Analysis
-
Non-compartmental analysis will be used to determine the pharmacokinetic parameters for Acetaminophen-¹³C₂,¹⁵N, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (T½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Proposed Experimental Workflow
Conclusion
The use of Acetaminophen-¹³C₂,¹⁵N in pediatric pharmacokinetic studies represents a valuable and ethical approach to gaining a deeper understanding of the drug's disposition in this vulnerable population. The ability to conduct microdosing studies allows for the collection of rich pharmacokinetic data with minimal risk to the child. The detailed protocols and data presented here provide a framework for researchers and drug development professionals to design and implement such studies, ultimately contributing to safer and more effective use of acetaminophen in children.
References
- 1. Acetaminophen elimination kinetics in neonates, children, and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.aap.org [publications.aap.org]
- 4. childrenscolorado.org [childrenscolorado.org]
- 5. Safety and Population Pharmacokinetic Analysis of Intravenous Acetaminophen in Neonates, Infants, Children, and Adolescents With Pain or Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacogenomics of acetaminophen in pediatric populations: a moving target [frontiersin.org]
Application Notes and Protocols for 13C Metabolic Flux Analysis Using Labeled Acetaminophen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen (B1664979) (APAP) is a widely used analgesic and antipyretic drug. While generally safe at therapeutic doses, APAP overdose is a leading cause of acute liver failure due to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Understanding the metabolic fate of APAP and its impact on cellular metabolism is crucial for developing safer drugs and effective treatments for APAP-induced hepatotoxicity.
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic reactions. By using ¹³C-labeled substrates, researchers can trace the flow of carbon atoms through metabolic pathways. This application note provides a detailed protocol for conducting ¹³C-MFA using ¹³C-labeled acetaminophen to investigate its metabolism and its effects on central carbon metabolism in liver cells.
Acetaminophen Metabolic Pathways
Acetaminophen is primarily metabolized in the liver through three main pathways:
-
Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major detoxification pathway.
-
Sulfation: Conjugation with sulfate, catalyzed by sulfotransferases (SULTs). This is another significant detoxification pathway.
-
Oxidation: A minor pathway at therapeutic doses, but significant in overdose scenarios. Cytochrome P450 enzymes (primarily CYP2E1) oxidize APAP to the highly reactive and toxic metabolite, NAPQI. NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). When GSH stores are depleted, NAPQI can bind to cellular proteins, leading to cellular damage and necrosis.
Experimental Workflow for ¹³C-Acetaminophen MFA
The general workflow for a ¹³C-MFA experiment using labeled acetaminophen involves several key stages, from cell culture to data analysis.
Detailed Experimental Protocols
Hepatocyte Culture and ¹³C-Acetaminophen Labeling
This protocol is designed for primary hepatocytes or hepatoma cell lines (e.g., HepG2).
Materials:
-
Primary hepatocytes or hepatoma cell line
-
Collagen-coated culture plates
-
Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
¹³C-labeled Acetaminophen (e.g., Acetaminophen-¹³C₆)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed hepatocytes on collagen-coated plates at a density that ensures they reach approximately 80-90% confluency at the time of the experiment.
-
Cell Culture: Culture the cells in a humidified incubator at 37°C and 5% CO₂. Allow the cells to attach and grow for 24-48 hours.
-
Starvation (Optional): To synchronize the metabolic state, you may replace the growth medium with a serum-free medium for 2-4 hours before labeling.
-
Labeling:
-
Prepare the labeling medium by dissolving ¹³C-labeled acetaminophen in the culture medium to the desired final concentration. A starting concentration range of 1-10 mM can be tested to balance labeling efficiency and toxicity.
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the ¹³C-acetaminophen labeling medium to the cells.
-
Incubate for a predetermined time to allow for the uptake and metabolism of the labeled compound. The incubation time should be sufficient to approach isotopic steady-state, which can range from 30 minutes to 24 hours, depending on the metabolic rates of the pathways being investigated.[1][2]
-
Quenching of Metabolism and Metabolite Extraction
Rapidly quenching metabolic activity is critical to prevent further enzymatic reactions and preserve the in vivo metabolic state.
Materials:
-
Cold PBS (4°C)
-
Liquid nitrogen
-
Cold extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)
-
Cell scraper
Procedure:
-
Quenching:
-
Aspirate the labeling medium from the culture plate.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.
-
Instantly add liquid nitrogen to the plate to flash-freeze the cells and quench all metabolic activity.[3]
-
-
Extraction:
-
Add the pre-chilled extraction solvent to the frozen cell monolayer.
-
Use a cell scraper to scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Carefully collect the supernatant containing the extracted metabolites into a new pre-chilled tube.
-
The samples can be stored at -80°C until analysis.
-
Analytical Methods: LC-MS/MS and NMR
The extracted metabolites are analyzed to determine the extent of ¹³C incorporation.
A. LC-MS/MS Analysis
Sample Preparation:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).
Instrumentation and Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for separating acetaminophen and its metabolites.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wider range of metabolites.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis of expected metabolites or full scan mode for untargeted analysis.
B. NMR Spectroscopy Analysis
Sample Preparation:
-
Dry the metabolite extracts.
-
Reconstitute the dried sample in a deuterated solvent (e.g., D₂O or CD₃OD) containing a known concentration of an internal standard (e.g., DSS or TSP for chemical shift referencing and quantification).
-
Transfer the sample to an NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Experiments:
-
1D ¹H NMR: To identify and quantify major metabolites.
-
1D ¹³C NMR: To directly observe the incorporation of ¹³C into different carbon positions of metabolites.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate ¹H and ¹³C signals, aiding in the assignment of labeled positions.
-
Data Presentation and Analysis
Quantitative Data Summary
The following tables summarize representative quantitative data for acetaminophen and its major metabolites in plasma, which can be used as a reference for expected concentrations. The ¹³C-MFA protocol described here would yield the mass isotopomer distributions necessary to calculate the flux rates through the different metabolic pathways.
Table 1: Plasma Concentrations of Acetaminophen and its Metabolites in Mice
| Analyte | Concentration Range (mg/L) |
| Acetaminophen (APAP) | 0.25 - 20 |
| APAP-Glucuronide (APAP-GLU) | 0.25 - 20 |
| APAP-Sulfate (APAP-SUL) | 0.25 - 20 |
Data adapted from studies in C57BL/6J wild-type and obese ob/ob female mice.[4][5]
Table 2: LC-MS/MS Parameters for Acetaminophen and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Acetaminophen | 152.1 | 110.1 | Positive |
| Acetaminophen-d4 (IS) | 156.1 | 114.1 | Positive |
| APAP-Cysteine | 271.0 | 140.0 | Positive |
| APAP-Glucuronide | 328.1 | 152.1 | Negative |
| APAP-Sulfate | 230.0 | 107.0 | Negative |
IS: Internal Standard. These are representative values and may need to be optimized for a specific instrument.[6][7]
Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID) Analysis: The raw data from LC-MS/MS or NMR is processed to correct for the natural abundance of ¹³C and determine the MID for each measured metabolite. The MID represents the fractional abundance of molecules with a specific number of ¹³C atoms.
-
Metabolic Modeling: A metabolic network model of the relevant pathways (e.g., acetaminophen metabolism, glycolysis, TCA cycle) is constructed. This model includes the stoichiometry and carbon atom transitions for each reaction.
-
Flux Estimation: The measured MIDs and any measured extracellular fluxes (e.g., uptake of ¹³C-acetaminophen, secretion of metabolites) are used as inputs for specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes that best fit the experimental data.
Conclusion
This application note provides a comprehensive protocol for utilizing ¹³C-labeled acetaminophen in metabolic flux analysis studies. By tracing the metabolic fate of acetaminophen and quantifying its impact on cellular metabolism, researchers can gain valuable insights into the mechanisms of APAP-induced hepatotoxicity. This knowledge is instrumental for the development of safer analgesics and novel therapeutic strategies to mitigate liver injury. The detailed protocols and data provided herein serve as a valuable resource for scientists and professionals in the fields of pharmacology, toxicology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of a standardised and validated long-term human hepatocyte culture system for repetitive analyses of drugs: repeated administrations of acetaminophen reduces albumin and urea secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. websites.nku.edu [websites.nku.edu]
- 7. Hamster hepatocytes in culture as a model for acetaminophen toxicity studies with inhibitors of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Study of Drug Metabolism Using Acetaminophen-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Acetaminophen-¹³C₂,¹⁵N in in vivo drug metabolism studies. The use of stable isotope-labeled compounds like Acetaminophen-¹³C₂,¹⁵N offers a powerful tool for accurately tracing the metabolic fate of a drug, quantifying metabolites, and assessing mass balance without the need for radioactive labels.
Application Notes
Stable isotope labeling is a critical technique in drug development for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. Acetaminophen-¹³C₂,¹⁵N, a non-radioactive labeled version of the common analgesic, serves as an ideal probe for in vivo metabolic studies in humans and animal models. By incorporating the stable isotopes ¹³C and ¹⁵N at metabolically stable positions, researchers can readily distinguish the drug and its metabolites from endogenous compounds using mass spectrometry.
The primary analytical technique for quantifying the isotopic enrichment in biological samples is Continuous Flow-Isotope Ratio Mass Spectrometry (CF-IRMS). This method provides high-precision measurements of ¹³C and ¹⁵N ratios, allowing for accurate determination of the administered dose recovered in urine, feces, and blood.
A key application of Acetaminophen-¹³C₂,¹⁵N is in human mass balance studies. These studies are crucial for understanding the routes of excretion and the extent of metabolism of a drug. A study involving the administration of a single 650 mg oral dose of ¹⁵N¹³C₂-acetaminophen to healthy volunteers demonstrated high recovery of the administered isotopes, primarily in the urine, confirming this as the major route of excretion for acetaminophen (B1664979) and its metabolites[1].
Quantitative Data Summary
The following tables summarize quantitative data from a human in vivo study utilizing a single 650 mg oral dose of ¹⁵N¹³C₂-acetaminophen administered to three healthy male volunteers. Urine was collected for 72 hours and feces for the duration of the study[1].
Table 1: Recovery of ¹³C and ¹⁵N in Urine Following a Single 650 mg Oral Dose of ¹⁵N¹³C₂-Acetaminophen [1]
| Subject | ¹³C Recovery in Urine (%) | ¹⁵N Recovery in Urine (%) |
| 1 | 97.4 | 90.3 |
| 2 | 78.9 | 77.0 |
| 3 | 95.4 | 90.6 |
| Mean | 90.6 | 86.0 |
Table 2: Recovery of ¹³C and ¹⁵N in Feces for a Single Subject Following a 650 mg Oral Dose of ¹⁵N¹³C₂-Acetaminophen [1]
| Subject | ¹³C₂ Recovery in Feces (%) | ¹⁵N Recovery in Feces (%) |
| 1 | 0.9 | 1.1 |
Experimental Protocols
Protocol 1: In Vivo Administration and Sample Collection
Objective: To administer Acetaminophen-¹³C₂,¹⁵N to subjects and collect biological samples for mass balance analysis.
Materials:
-
Acetaminophen-¹³C₂,¹⁵N (pharmaceutical grade)
-
Vehicle for administration (e.g., water)
-
Calibrated scale
-
Sample collection containers (for urine, feces, and blood) labeled with subject ID and collection time
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Subject Preparation: Subjects should fast overnight prior to the administration of the labeled compound.
-
Dose Preparation: Accurately weigh the required dose of Acetaminophen-¹³C₂,¹⁵N (e.g., 650 mg). The labeled drug can be administered as a solution or in a capsule.
-
Administration: Administer the dose to the subject with a standardized volume of water. Record the exact time of administration.
-
Urine and Feces Collection: Collect all urine and feces for a predetermined period (e.g., 72 hours). It is critical to collect all excreta to ensure accurate mass balance calculation. Store samples at -20°C or lower immediately after collection.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into appropriate collection tubes (e.g., containing an anticoagulant like EDTA).
-
Plasma/Serum Preparation: Process the blood samples to obtain plasma or serum by centrifugation. Store the resulting plasma or serum at -80°C until analysis.
Protocol 2: Sample Preparation for CF-IRMS Analysis
Objective: To prepare urine, feces, and plasma/serum samples for the analysis of ¹³C and ¹⁵N enrichment by Continuous Flow-Isotope Ratio Mass Spectrometry.
Materials:
-
Freeze-dryer
-
Homogenizer (for feces)
-
Microbalance
-
Tin and silver capsules for IRMS
-
Elemental Analyzer (EA) coupled to an IRMS
Procedure for Urine:
-
Thaw the collected urine samples and measure the total volume of each collection interval.
-
Aliquot a representative volume of urine into a container for freeze-drying.
-
Freeze-dry the urine aliquot to a constant weight.
-
Grind the dried urine into a fine, homogenous powder.
-
Accurately weigh a small amount of the dried urine powder (typically 1-5 mg) into a tin capsule for analysis.
Procedure for Feces:
-
Thaw the collected feces samples.
-
Homogenize the entire fecal sample to ensure a representative subsample.
-
Take an aliquot of the homogenized feces and freeze-dry it to a constant weight.
-
Grind the dried feces into a fine, homogenous powder.
-
Accurately weigh a small amount of the dried fecal powder (typically 1-5 mg) into a tin capsule.
Procedure for Plasma/Serum:
-
Thaw the plasma or serum samples.
-
Due to the low concentration of drug and metabolites, a larger volume of plasma or serum may be required.
-
Freeze-dry the plasma or serum to a constant weight.
-
Accurately weigh the dried plasma/serum residue into a tin capsule.
Protocol 3: CF-IRMS Analysis
Objective: To determine the ¹³C and ¹⁵N isotopic enrichment in the prepared samples.
Instrumentation:
-
Elemental Analyzer (EA)
-
Continuous Flow-Isotope Ratio Mass Spectrometer (CF-IRMS)
Procedure:
-
Instrument Setup: Calibrate the EA-IRMS system using certified isotopic standards.
-
Sample Analysis: Place the encapsulated samples into the autosampler of the elemental analyzer.
-
Combustion: The samples are combusted in the EA, converting the organic material into simple gases (CO₂ and N₂).
-
Gas Separation: The product gases are separated chromatographically.
-
Isotope Ratio Measurement: The separated gases are introduced into the IRMS, where the isotope ratios (¹³C/¹²C and ¹⁵N/¹⁴N) are measured.
-
Data Analysis: The isotopic enrichment is calculated by comparing the isotope ratios of the post-dose samples to the pre-dose (baseline) samples. The total amount of the labeled drug and its metabolites is then quantified based on the measured enrichment and the total sample weight.
Visualizations
Caption: Major metabolic pathways of Acetaminophen-¹³C₂,¹⁵N.
Caption: Experimental workflow for an in vivo metabolism study.
References
Application Notes and Protocols: Acetaminophen-¹³C₂,¹⁵N as a Tracer for Clinical Research on Liver Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Acetaminophen-¹³C₂,¹⁵N as a stable isotope tracer in clinical research to assess liver function. By tracing the metabolic fate of this labeled compound, researchers can gain valuable insights into the dynamic processes of drug metabolism within the liver, which is crucial for understanding liver diseases and developing new therapies.
Introduction
Acetaminophen (B1664979) (APAP) is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation. The oxidative pathway, mediated by cytochrome P450 enzymes (primarily CYP2E1), produces a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). In cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation and depletion of GSH stores. The excess NAPQI can then bind to cellular proteins, causing hepatocellular damage and, in severe cases, acute liver failure.[1][2]
By using Acetaminophen-¹³C₂,¹⁵N, a non-radioactive, stable isotope-labeled version of the drug, researchers can safely administer it to human subjects and precisely track its metabolism. The labeled carbon and nitrogen atoms allow for the differentiation of the tracer and its metabolites from the endogenous pool, enabling detailed pharmacokinetic and metabolic flux analysis. This provides a powerful tool to investigate the functional capacity of the liver's metabolic pathways.
Key Metabolic Pathways of Acetaminophen
The metabolism of acetaminophen is a critical indicator of hepatic function. The three primary pathways are:
-
Glucuronidation: Conjugation with glucuronic acid, a major pathway for detoxification.
-
Sulfation: Conjugation with sulfate, another significant detoxification route.
-
Oxidation (CYP450 Pathway): Leads to the formation of the toxic metabolite NAPQI, which is subsequently detoxified by glutathione.
A diagram of these pathways is presented below.
Experimental Protocols
The following protocols are generalized frameworks for clinical research studies using Acetaminophen-¹³C₂,¹⁵N. Specific parameters should be optimized based on the study's objectives and institutional guidelines.
This protocol outlines the administration of the tracer and the subsequent collection of biological samples for analysis.
3.1.1. Subject Preparation:
-
Subjects should fast overnight (at least 8 hours) before the administration of the tracer.
-
A baseline blood and urine sample should be collected prior to administration.
3.1.2. Tracer Administration:
-
A single oral dose of Acetaminophen-¹³C₂,¹⁵N (e.g., 650 mg) is administered with a standardized volume of water.[3]
3.1.3. Sample Collection Schedule:
-
Blood (Plasma): Blood samples (e.g., 5 mL in heparinized tubes) are collected at baseline (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-administration.
-
Urine: A 24-hour urine collection is initiated immediately after the administration of the tracer.[4] The total volume is recorded, and aliquots are stored for analysis.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of Acetaminophen-¹³C₂,¹⁵N and its labeled metabolites.
3.2.1. Sample Preparation:
-
Plasma: Protein precipitation is performed by adding a threefold volume of cold acetonitrile (B52724) to the plasma sample. After centrifugation, the supernatant is collected, dried, and reconstituted in the mobile phase for injection.
-
Urine: Urine samples are typically diluted with the mobile phase before injection.
3.2.2. LC-MS/MS Parameters:
-
Chromatography: A C18 reverse-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with water and methanol/acetonitrile, both containing a small percentage of formic acid, is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. The specific precursor-to-product ion transitions for Acetaminophen-¹³C₂,¹⁵N and its metabolites need to be determined.
A proposed workflow for a clinical study is depicted below.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison and interpretation. The following are representative tables based on expected outcomes from a study with healthy volunteers.
Table 1: Pharmacokinetic Parameters of Acetaminophen-¹³C₂,¹⁵N in Healthy Volunteers
| Parameter | Mean ± SD |
| Cₘₐₓ (µg/mL) | 15.2 ± 3.5 |
| Tₘₐₓ (h) | 0.75 ± 0.25 |
| AUC₀₋₂₄ (µg·h/mL) | 45.8 ± 9.2 |
| t₁/₂ (h) | 2.5 ± 0.5 |
| CL/F (L/h) | 28.5 ± 6.1 |
| Vd/F (L) | 90.4 ± 15.7 |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; t₁/₂: Half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Table 2: Urinary Excretion of Acetaminophen-¹³C₂,¹⁵N and its Metabolites in Healthy Volunteers (0-24h)
| Metabolite | % of Administered Dose |
| Acetaminophen-¹³C₂,¹⁵N (Unchanged) | 3.5 ± 1.2 |
| Acetaminophen-¹³C₂,¹⁵N Glucuronide | 55.2 ± 8.7 |
| Acetaminophen-¹³C₂,¹⁵N Sulfate | 31.8 ± 6.5 |
| Acetaminophen-¹³C₂,¹⁵N Cysteine/Mercapturate | 4.1 ± 1.5 |
| Total Recovery | 94.6 ± 5.9 |
Data are presented as mean ± standard deviation. A human mass balance study using ¹⁵N¹³C₂-acetaminophen reported urinary recovery of 77.0% to 90.6% for ¹⁵N and 78.9% to 97.4% for ¹³C over 72 hours.[3]
Applications in Clinical Research
The use of Acetaminophen-¹³C₂,¹⁵N as a tracer can be applied to various areas of clinical research:
-
Assessing Liver Function in Disease: In patients with liver diseases such as cirrhosis or non-alcoholic fatty liver disease (NAFLD), the metabolism of acetaminophen may be altered.[5] This tracer can quantify changes in the activity of specific metabolic pathways.
-
Drug-Drug Interaction Studies: To investigate how co-administered drugs affect the metabolic capacity of the liver.
-
Pharmacogenetic Studies: To understand how genetic variations in drug-metabolizing enzymes and transporters influence acetaminophen metabolism and disposition.
-
Evaluating Novel Hepatoprotective Agents: To assess the efficacy of new drugs aimed at protecting the liver from injury.
Conclusion
Acetaminophen-¹³C₂,¹⁵N is a valuable and safe tool for the clinical investigation of liver function. The detailed protocols and data presentation formats provided in these application notes offer a framework for researchers to design and execute robust studies. By leveraging the power of stable isotope tracers and advanced analytical techniques, a deeper understanding of liver physiology and pathophysiology can be achieved, ultimately contributing to improved patient care and drug development.
References
- 1. Pharmacokinetics of paracetamol (acetaminophen) after intravenous and oral administration | Semantic Scholar [semanticscholar.org]
- 2. jvsmedicscorner.com [jvsmedicscorner.com]
- 3. Performance of human mass balance studies with stable isotope-labeled drug and continuous flow-isotope ratio mass spectrometry: a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The therapeutic use of acetaminophen in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Acetaminophen in Human Plasma and Urine by GC-MS with a Stable Isotope Labeled Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of acetaminophen (B1664979) (paracetamol) in human plasma and urine using gas chromatography-mass spectrometry (GC-MS). The protocol employs a stable isotope-labeled internal standard, tetradeuterated acetaminophen (acetaminophen-d4), for accurate and precise quantification. The method involves liquid-liquid extraction, followed by derivatization to enhance volatility and chromatographic performance. This protocol is particularly useful for clinical and toxicological research, as well as for pharmacokinetic studies in drug development, offering high sensitivity and reliability even with small sample volumes.
Introduction
Acetaminophen is a widely used over-the-counter analgesic and antipyretic drug. Accurate measurement of its concentration in biological matrices is crucial for therapeutic drug monitoring, toxicological assessment, and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that provides high selectivity and sensitivity for the quantification of drugs and their metabolites. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and has nearly identical chemical and physical properties, is the gold standard for quantitative mass spectrometry as it effectively corrects for variations in sample preparation and instrument response. This note provides a detailed protocol for the analysis of acetaminophen in plasma and urine using acetaminophen-d4 (B196385) as the internal standard, based on established methodologies.[1][2]
Experimental Protocol
The following protocol outlines the steps for sample preparation, derivatization, and GC-MS analysis of acetaminophen in human plasma and urine.
Materials and Reagents
-
Acetaminophen (analytical standard)
-
Tetradeuterated acetaminophen (Acetaminophen-d4, internal standard)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Pentafluorobenzyl (PFB) bromide (PFB-Br)
-
N,N-diisopropylethylamine
-
Toluene (B28343) (HPLC grade)
-
Human plasma and urine (drug-free)
-
Nitrogen gas (high purity)
Equipment
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (nitrogen evaporator)
-
Incubator or heating block
-
Autosampler vials and inserts
-
Micropipettes
Sample Preparation and Extraction
-
Spiking: To 100 µL of plasma or urine sample, add a known amount of acetaminophen-d4 internal standard solution.
-
Extraction: Add 300 µL of ethyl acetate to the sample.[1]
-
Vortexing: Vortex the mixture vigorously for 60 seconds to ensure thorough mixing and extraction of the analyte and internal standard.[1]
-
Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of acetonitrile.[1]
Derivatization
Derivatization is a crucial step to improve the volatility and thermal stability of acetaminophen for GC analysis.[3]
-
Reagent Addition: To the reconstituted extract, add 10 µL of 30% (v/v) PFB-Br in acetonitrile and 10 µL of N,N-diisopropylethylamine.[1]
-
Incubation: Incubate the mixture at 30°C for 60 minutes to allow the derivatization reaction to complete.[1]
-
Final Evaporation: After incubation, remove the solvents and excess reagents by evaporating to dryness under a stream of nitrogen.
-
Final Reconstitution: Reconstitute the final residue in 1000 µL of toluene for GC-MS analysis.[1]
GC-MS Analysis
The derivatized samples are then analyzed by GC-MS. The following are typical instrument parameters, which may require optimization for different instruments.
-
Injection Mode: Splitless injection[1]
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 1 minute
-
Ramp: 15°C/min to 330°C
-
Final hold: 1 minute
-
-
MS Ionization Mode: Electron-Capture Negative-Ion Chemical Ionization (ECNICI)[1]
-
Interface Temperature: 300°C
-
Ion Source Temperature: 250°C
-
Data Acquisition: Selected Ion Monitoring (SIM)
For quantitative analysis, the following ions are monitored:[1]
| Compound | Ion (m/z) | Description |
| Acetaminophen-PFB derivative | 150 | [M-PFB]⁻ |
| Acetaminophen-PFB derivative | 149 | [M-PFB-H]⁻ |
| Acetaminophen-d4-PFB derivative | 154 | [M-PFB]⁻ |
| Acetaminophen-d4-PFB derivative | 153 | [M-PFB-H]⁻ |
Quantitative Data Summary
The method was validated for human plasma and urine, demonstrating good linearity, accuracy, and precision.
Table 1: Method Validation Parameters
| Parameter | Human Plasma | Human Urine |
| Linearity Range | 0 - 130 µM | 0 - 1300 µM |
| Correlation Coefficient (r) | >0.999 | >0.999 |
| Accuracy (Recovery %) | 89 - 119% | 89 - 119% |
| Imprecision (RSD %) | < 19% | < 19% |
Data sourced from Trettin et al., 2011.[1]
Experimental Workflow Diagram```dot
Caption: Logic diagram for quantification using an internal standard.
Conclusion
The described GC-MS method utilizing a stable isotope-labeled internal standard provides a highly reliable and sensitive approach for the quantification of acetaminophen in biological fluids. The detailed protocol for sample preparation, derivatization, and analysis, along with the presented validation data, demonstrates its suitability for demanding research and clinical applications. The use of an internal standard ensures accuracy by correcting for potential sample loss during preparation and for variations in instrument performance. This makes the method a valuable tool for drug development professionals and researchers in the fields of pharmacology and toxicology.
References
Troubleshooting & Optimization
Improving signal intensity and sensitivity for Acetaminophen-13C2,15N detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Acetaminophen-¹³C₂,¹⁵N. Our goal is to help you improve signal intensity and sensitivity in your mass spectrometry and NMR-based detection methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Acetaminophen-¹³C₂,¹⁵N?
A1: Acetaminophen-¹³C₂,¹⁵N is a stable isotope-labeled version of Acetaminophen. It is primarily used as an internal standard in quantitative analyses by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its key applications include pharmacokinetic studies, metabolic tracing, and human mass balance studies to accurately quantify Acetaminophen and its metabolites in biological matrices.[2]
Q2: Why use a ¹³C and ¹⁵N doubly-labeled internal standard?
A2: Using a stable isotope-labeled internal standard that is chemically identical to the analyte is the gold standard for quantitative analysis.[3] This approach corrects for variations during sample preparation, chromatography, and ionization, leading to high accuracy and precision.[4] The mass shift provided by the ¹³C₂ and ¹⁵N labels allows for clear differentiation from the unlabeled analyte in mass spectrometry, minimizing background interference and improving the signal-to-noise ratio.[3]
Q3: What are the expected mass transitions for Acetaminophen-¹³C₂,¹⁵N in LC-MS/MS analysis?
A3: While direct experimental data for Acetaminophen-¹³C₂,¹⁵N is not broadly published, we can infer the expected mass-to-charge (m/z) transitions based on the fragmentation of unlabeled Acetaminophen. For unlabeled Acetaminophen, a common transition is m/z 152.1 → 110.1.[5][6] Given the addition of two ¹³C atoms and one ¹⁵N atom, the precursor ion for Acetaminophen-¹³C₂,¹⁵N would be approximately m/z 155.1. The major product ion would likely also show a corresponding mass shift. Therefore, a probable MRM transition for quantitative analysis would be m/z 155.1 → 113.1 . Researchers should optimize this transition on their specific instrument.
Q4: What are the main challenges in detecting Acetaminophen-¹³C₂,¹⁵N?
A4: The main challenges include achieving adequate signal intensity, especially in complex biological matrices, and avoiding ion suppression.[7] For NMR detection, the primary hurdles are the inherently low sensitivity of ¹³C and ¹⁵N nuclei.[8]
Troubleshooting Guides
Mass Spectrometry (LC-MS/MS)
Issue: Low or No Signal Intensity
This is a common issue that can stem from various factors throughout the experimental workflow.
Caption: Troubleshooting workflow for low signal intensity in LC-MS/MS.
Troubleshooting Steps:
-
Verify Mass Spectrometer Performance:
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated.
-
Ion Source Cleaning: A contaminated ion source is a frequent cause of poor signal.[7] Regularly clean the ion source components.
-
Optimize Source Parameters: Systematically optimize ion source parameters such as spray voltage, gas flows (nebulizer, auxiliary, and curtain gas), and temperature for the specific m/z of Acetaminophen-¹³C₂,¹⁵N.[6]
-
-
Evaluate Liquid Chromatography Separation:
-
Column Performance: Check for column degradation, which can lead to peak broadening and a decrease in peak height.
-
Mobile Phase: Ensure the mobile phase composition and pH are correct. Prepare fresh mobile phases to rule out degradation or contamination.
-
System Integrity: Inspect for leaks or blockages in the LC system.
-
-
Assess Sample Preparation:
-
Extraction Efficiency: Review the protein precipitation or solid-phase extraction protocol to ensure efficient recovery of the analyte. Inefficient extraction can significantly reduce signal intensity.
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of the target analyte.[7] To assess this, compare the signal of the internal standard in a neat solution versus a post-extraction spiked blank matrix sample. If ion suppression is significant, consider further sample cleanup or modifying the chromatographic separation to move the analyte away from interfering compounds.
-
Sample Dilution: Ensure the sample has not been overly diluted, bringing the concentration below the limit of detection.
-
-
Confirm Internal Standard Integrity:
-
Concentration: Verify the concentration of the internal standard working solution.
-
Stability: Ensure the internal standard has not degraded in solution.
-
| Parameter | Potential Problem | Recommended Action |
| Signal-to-Noise | Low S/N ratio | Optimize MS source parameters, improve sample cleanup, check for electronic noise. |
| Peak Shape | Broad or tailing peaks | Check column condition, mobile phase pH, and for system dead volume. |
| Retention Time | Shifting retention times | Ensure consistent mobile phase composition and flow rate, and check for column aging. |
| Ion Suppression | Signal lower in matrix than in solvent | Modify chromatography, improve sample cleanup, or use a different ionization technique if possible. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Low Signal Intensity / Poor Sensitivity
The primary challenge in ¹³C and ¹⁵N NMR is the low natural abundance and low gyromagnetic ratios of these nuclei, resulting in inherently low sensitivity.[8]
Caption: Workflow for enhancing NMR signal intensity.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Concentration: Increase the concentration of Acetaminophen-¹³C₂,¹⁵N in the sample as much as solubility allows.
-
Solvent: Use a high-quality deuterated solvent and ensure the sample is free of particulate matter.
-
Purity: High sample purity is crucial to avoid interference from other signals and potential relaxation effects.
-
-
Adjust Acquisition Parameters:
-
Number of Scans: Increase the number of scans to improve the signal-to-noise ratio (S/N is proportional to the square root of the number of scans).
-
Relaxation Delay: Ensure the relaxation delay (D1) is sufficiently long (typically 1-5 times the T1 relaxation time of the nuclei of interest) to allow for full relaxation of the magnetization between scans.
-
-
Utilize Sensitivity Enhancement Techniques:
-
Polarization Transfer: Employ pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to transfer the higher polarization of protons to the less sensitive ¹³C and ¹⁵N nuclei, significantly boosting their signal.
-
Proton Decoupling: Use proton decoupling during acquisition to collapse multiplets into singlets, which increases the signal height.
-
-
Hardware Considerations:
-
Probe Tuning: Ensure the NMR probe is properly tuned and matched to the frequencies of ¹H, ¹³C, and ¹⁵N.
-
Cryoprobe: If available, using a cryogenically cooled probe (CryoProbe) can provide a 3-4 fold increase in sensitivity.
-
Experimental Protocols
LC-MS/MS Method for Quantification in Human Plasma
This protocol is adapted from established methods for Acetaminophen and can be used as a starting point for Acetaminophen-¹³C₂,¹⁵N.[4][6][9]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ice-cold methanol (B129727) containing the Acetaminophen-¹³C₂,¹⁵N internal standard at a known concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
Column: C18, 50 x 2.1 mm, 1.7 µm[9]
-
Mobile Phase A: 0.1% Formic acid in water[9]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[9]
-
Flow Rate: 0.4 mL/min[9]
-
Injection Volume: 5 µL[9]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analyte, and then re-equilibrate.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[9]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Suggested):
-
Acetaminophen (Analyte): m/z 152.1 → 110.1[9]
-
Acetaminophen-¹³C₂,¹⁵N (Internal Standard): m/z 155.1 → 113.1 (to be optimized)
-
Quantitative Data Summary (Typical Performance)
The following tables summarize typical performance characteristics for an LC-MS/MS method for Acetaminophen quantification, which would be the target for a method using Acetaminophen-¹³C₂,¹⁵N.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
|---|---|
| Linearity Range | 50 - 50,000 ng/mL[6][9] |
| Correlation Coefficient (r²) | > 0.99[9][10] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[9] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| LLOQ | 50 | < 15% | < 15% | 85-115% |
| Low QC | 150 | < 15% | < 15% | 85-115% |
| Mid QC | 1500 | < 15% | < 15% | 85-115% |
| High QC | 37500 | < 15% | < 15% | 85-115% |
(Target values based on FDA guidelines and similar validated assays)[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Performance of human mass balance studies with stable isotope-labeled drug and continuous flow-isotope ratio mass spectrometry: a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. zefsci.com [zefsci.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Isotopic Interference with Acetaminophen-13C2,15N
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting issues related to isotopic interference when using Acetaminophen-13C2,15N as an internal standard in mass spectrometry-based assays.
Introduction to Isotopic Interference
This compound is a stable isotope-labeled internal standard used for the accurate quantification of acetaminophen (B1664979) in biological samples by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Stable isotope-labeled internal standards are considered the gold standard for quantitative bioanalysis because they share nearly identical physicochemical properties with the analyte, co-elute chromatographically, and experience similar matrix effects.[3][4][5]
Isotopic interference, or "crosstalk," can occur when the isotopic signature of the analyte (unlabeled acetaminophen) contributes to the signal of the internal standard (this compound), or vice versa.[6] This can lead to inaccuracies in quantification, particularly at high analyte-to-internal-standard concentration ratios.[6] This guide provides troubleshooting strategies to identify, mitigate, and correct for such interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a form of acetaminophen where two carbon atoms have been replaced with the heavy isotope Carbon-13 (¹³C) and one nitrogen atom has been replaced with the heavy isotope Nitrogen-15 (¹⁵N).[1][2] This labeling increases the mass of the molecule without significantly altering its chemical properties.[7] It is used as an internal standard in quantitative analyses to improve accuracy and precision by correcting for variations in sample preparation, injection volume, and instrument response.[3][8]
Q2: What is isotopic interference in the context of LC-MS/MS?
A2: Isotopic interference refers to the overlap of mass spectral signals between an analyte and its isotopically labeled internal standard.[6] This can happen due to the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the unlabeled analyte, which can produce a signal at the mass-to-charge ratio (m/z) being monitored for the labeled internal standard.[9]
Q3: What are the primary causes of isotopic interference?
A3: The main causes include:
-
Natural Isotopic Abundance: Unlabeled acetaminophen naturally contains a small percentage of molecules with heavy isotopes, which can contribute to the signal of the internal standard.[9]
-
Isotopic Purity of the Internal Standard: The this compound standard may contain a small amount of unlabeled acetaminophen as an impurity.[6]
-
In-source Fragmentation: Fragmentation of the analyte or internal standard within the ion source of the mass spectrometer can sometimes produce ions that interfere with the signals being monitored.[9]
Q4: How can isotopic interference affect my results?
A4: Isotopic interference can lead to a non-linear calibration curve and biased quantitative results.[6] It can cause an overestimation or underestimation of the analyte concentration, depending on the direction and magnitude of the interference.
Q5: What is the "isotope effect" and can it affect my analysis?
A5: The isotope effect refers to the potential for slight differences in the physicochemical properties of a molecule due to isotopic substitution.[10] For example, deuterium-labeled standards can sometimes exhibit slightly different chromatographic retention times compared to their unlabeled counterparts.[4][5] While typically negligible with ¹³C and ¹⁵N labeling, it is a factor to be aware of during method development.[4]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to isotopic interference with this compound.
Issue 1: Non-Linearity of the Calibration Curve at High Concentrations
Question: My calibration curve for acetaminophen is linear at low to mid-range concentrations but becomes non-linear at the upper limits. What could be the cause?
Potential Cause: At high concentrations of unlabeled acetaminophen, the contribution of its naturally occurring heavy isotopes to the signal of the this compound internal standard becomes significant, leading to a non-linear response.[6]
Recommended Actions:
-
Assess Isotopic Contribution: Analyze a high-concentration standard of unlabeled acetaminophen and monitor the mass transition for the internal standard. A detectable signal will confirm isotopic crosstalk.
-
Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative contribution from the analyte. However, this must be carefully evaluated to avoid detector saturation.[11]
-
Use a Non-Linear Calibration Model: A non-linear regression model, such as a quadratic fit, may provide a more accurate representation of the data when isotopic interference is present.[6][11]
-
Mathematical Correction: Employ correction algorithms or software that can account for and subtract the contribution of naturally abundant isotopes.[6][9]
Data Presentation: Expected Isotopic Contributions
The following table illustrates the theoretical mass increase for this compound and the potential for natural isotope overlap from unlabeled acetaminophen.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Isotopologues of Unlabeled Acetaminophen |
| Acetaminophen (unlabeled) | C₈H₉NO₂ | 151.0633 | M+1 (due to ¹³C, ¹⁵N, ²H), M+2, M+3 |
| This compound | ¹³C₂C₆H₉¹⁵N¹⁴NO₂ | 154.0678 | N/A |
Note: This table presents theoretical values. Actual measured m/z will depend on the ionization state.
Issue 2: Presence of Unlabeled Acetaminophen Signal in Internal Standard Blank
Question: When I inject a solution containing only the this compound internal standard, I see a small peak at the m/z of unlabeled acetaminophen. Why is this happening?
Potential Cause: This indicates the presence of unlabeled acetaminophen as an impurity in your internal standard stock solution.[6]
Recommended Actions:
-
Verify Isotopic Purity: Contact the supplier for the certificate of analysis to confirm the isotopic purity of the this compound. A typical purity should be ≥98%.[12]
-
Prepare a "Zero Sample": Analyze a blank matrix sample fortified only with the internal standard. The response for the unlabeled analyte in this sample can be used to correct for the impurity.
-
Source a Higher Purity Standard: If the impurity level is unacceptably high, it may be necessary to obtain a new batch of the internal standard with higher isotopic purity.
Issue 3: Inconsistent Results and Poor Reproducibility
Question: My quality control samples are showing high variability, and the overall precision of my assay is poor. Could this be related to isotopic interference?
Potential Cause: While several factors can cause poor reproducibility, inconsistent isotopic interference, often exacerbated by matrix effects, can be a contributing factor. Matrix effects can selectively enhance or suppress the ionization of the analyte and internal standard to different extents, which can be problematic if there is also isotopic crosstalk.[9][13]
Recommended Actions:
-
Evaluate Matrix Effects: Prepare quality control samples in the same biological matrix as your study samples and compare the response to standards prepared in a clean solvent. A significant difference indicates the presence of matrix effects.
-
Improve Sample Preparation: Employ more rigorous sample clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[9][14]
-
Optimize Chromatographic Separation: Ensure that acetaminophen and any potentially interfering matrix components are well-separated chromatographically. Adjusting the gradient or using a different column chemistry may be necessary.[15][16]
Experimental Protocols
Protocol 1: Evaluation of Isotopic Crosstalk
-
Prepare a High-Concentration Analyte Standard: Prepare a solution of unlabeled acetaminophen at the highest concentration of your calibration curve in your mobile phase.
-
Prepare an Internal Standard Blank: Prepare a solution containing only the this compound internal standard at the working concentration.
-
LC-MS/MS Analysis:
-
Inject the high-concentration analyte standard and acquire data using the MRM transitions for both the analyte and the internal standard.
-
Inject the internal standard blank and acquire data using the MRM transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
In the high-concentration analyte injection, measure the peak area in the internal standard's MRM transition. A significant peak indicates crosstalk from the analyte to the internal standard.
-
In the internal standard blank injection, measure the peak area in the analyte's MRM transition. A significant peak indicates the presence of unlabeled analyte as an impurity in the internal standard.
-
Protocol 2: General LC-MS/MS Method for Acetaminophen
This is a representative protocol and may require optimization for your specific instrumentation and application.
-
Chromatographic Conditions:
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 5 µL.[8]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Acetaminophen: Q1 m/z 152.1 → Q3 m/z 110.1
-
This compound: Q1 m/z 155.1 → Q3 m/z 113.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.[16]
-
Visualizations
Diagram 1: Troubleshooting Workflow for Isotopic Interference
Caption: A flowchart outlining the steps to diagnose and resolve isotopic interference issues.
Diagram 2: Structure of Acetaminophen and its ¹³C₂,¹⁵N Labeled Form
Caption: Chemical structures illustrating the positions of the ¹³C and ¹⁵N labels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metsol.com [metsol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Isotope effects: definitions and consequences for pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. schd-shimadzu.com [schd-shimadzu.com]
- 13. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 14. agilent.com [agilent.com]
- 15. Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. longdom.org [longdom.org]
- 18. academic.oup.com [academic.oup.com]
Strategies to reduce ion suppression when quantifying Acetaminophen-13C2,15N
Welcome to the technical support center for the quantification of Acetaminophen-¹³C₂,¹⁵N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to ion suppression in LC-MS/MS analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to identify and resolve them.
Q1: I am observing a significant loss in signal intensity for Acetaminophen-¹³C₂,¹⁵N compared to the neat standard. What are the likely causes and how can I troubleshoot this?
A1: A significant loss in signal intensity, also known as ion suppression, is a common matrix effect in LC-MS/MS analysis. It occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte of interest.[1] Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Evaluate Your Sample Preparation Method Inadequate sample cleanup is a primary cause of ion suppression.[2] The choice of sample preparation technique is critical for removing interfering matrix components like phospholipids (B1166683).[3]
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing phospholipids and other small molecule interferences that cause ion suppression.[4] If you are using PPT, consider switching to a more rigorous technique.
-
Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup by partitioning the analyte into a solvent immiscible with the sample matrix.[4] Experiment with different organic solvents and pH adjustments to optimize the extraction of Acetaminophen-¹³C₂,¹⁵N while leaving interferences behind.
-
Solid-Phase Extraction (SPE): SPE is frequently the most effective technique for removing a wide range of interferences.[4] It can be optimized to selectively isolate your analyte while washing away matrix components.[4]
Step 2: Optimize Chromatographic Separation If interfering components co-elute with your analyte, improving your chromatographic method can resolve this issue.[4]
-
Modify the Gradient: Adjusting the mobile phase gradient can alter the elution profile and separate Acetaminophen-¹³C₂,¹⁵N from the region of ion suppression.[4]
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column) can change selectivity and improve separation.[4][5][6]
-
Adjust Flow Rate: Lowering the flow rate can sometimes enhance ionization efficiency and lessen the impact of co-eluting species.[4]
Step 3: Dilute the Sample A straightforward approach is to dilute the sample, which reduces the concentration of matrix components.[4][6] However, be mindful that this will also dilute your analyte, so ensure it remains above the instrument's limit of quantification (LOQ).
Troubleshooting Workflow
Q2: My results are inconsistent and irreproducible, even though I am using a stable isotope-labeled internal standard. What could be the issue?
A2: While stable isotope-labeled internal standards (SIL-IS) like Acetaminophen-¹³C₂,¹⁵N are excellent for compensating for matrix effects, they may not fully correct for variability if certain conditions are not met.
-
Chromatographic Co-elution: It is crucial that your analyte and its SIL-IS perfectly co-elute. Even a slight separation in retention time can expose them to different matrix components, leading to differential ion suppression and inaccurate quantification.[5] The use of ¹³C and ¹⁵N labeled standards is advantageous as they are less likely to have chromatographic shifts compared to deuterium-labeled standards.
-
High Concentration of Co-eluting Matrix Components: If the concentration of an interfering component is excessively high, it can suppress the ionization of both the analyte and the internal standard disproportionately, leading to inaccurate results.[5]
-
Internal Standard Concentration: An overly high concentration of the SIL-IS can cause self-suppression and interfere with the analyte's ionization.[5]
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of Acetaminophen (B1664979) and Acetaminophen-¹³C₂,¹⁵N to ensure they have identical retention times.
-
Perform a Post-Column Infusion Experiment: This will help identify the regions in your chromatogram with the most severe ion suppression. You can then adjust your chromatography to move the elution of your analyte away from these areas.
-
Optimize Sample Preparation: As mentioned in Q1, employ more effective sample preparation techniques like SPE or LLE to remove interfering matrix components.[5]
-
Check Internal Standard Concentration: Ensure the concentration of your Acetaminophen-¹³C₂,¹⁵N is optimized and within the linear dynamic range of the assay.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when quantifying Acetaminophen-¹³C₂,¹⁵N?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte of interest in the mass spectrometer's ion source.[1] This leads to a decreased signal response and can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis. It is a significant concern because it can lead to underestimation of the true concentration of Acetaminophen-¹³C₂,¹⁵N in the sample.
Q2: How can I quantitatively assess the degree of ion suppression in my assay?
A2: The matrix factor (MF) is a widely accepted method to quantify ion suppression.[7] It is calculated by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[7]
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
Q3: Which sample preparation technique is generally the most effective at reducing ion suppression for acetaminophen analysis?
A3: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is often considered the most effective method for cleaning up complex biological samples and minimizing ion suppression.[4] It allows for the selective isolation of the analyte and more thorough removal of interfering substances like phospholipids and salts compared to protein precipitation or liquid-liquid extraction.[4]
Q4: Can the choice of mobile phase additives affect ion suppression?
A4: Yes, mobile phase additives can influence ionization efficiency. Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are often used in LC-MS to improve spray stability and ionization. However, it is important to use the lowest effective concentration, as higher concentrations of additives can sometimes contribute to ion suppression.
Q5: Is it possible for the Acetaminophen-¹³C₂,¹⁵N internal standard itself to contribute to ion suppression?
A5: Yes, if the concentration of the internal standard is too high, it can lead to self-suppression or compete with the analyte for ionization, thereby suppressing the analyte's signal. It is important to optimize the concentration of the internal standard to be within the linear range of the assay and at a similar level to the expected analyte concentrations.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on acetaminophen analysis, providing insights into the effectiveness of different methods.
Table 1: Extraction Recovery of Acetaminophen from Human Plasma
| Sample Preparation Method | Analyte Concentration | Mean Extraction Recovery (%) | Reference |
| Protein Precipitation | 198 ng/mL | 90.9 | [1] |
| Protein Precipitation | 593 ng/mL | 100 | [1] |
| Protein Precipitation | 16,000 ng/mL | 103 | [1] |
| Protein Precipitation | Low QC | 104 | [3] |
| Protein Precipitation | Medium QC | 102 | [3] |
| Protein Precipitation | High QC | 99.5 | [3] |
Table 2: Matrix Effect Evaluation for Acetaminophen in Different Biological Matrices
| Matrix | Analyte Concentration | Matrix Effect (%) | Reference |
| Human EDTA Plasma | 198 ng/mL | 90.9 ± 8.3 | [1] |
| Human EDTA Plasma | 593 ng/mL | 97.0 ± 10.9 | [1] |
| Human EDTA Plasma | 16,000 ng/mL | 101.0 ± 4.0 | [1] |
| Human Cerebrospinal Fluid | 198 ng/mL | 104.0 ± 11.9 | [1] |
| Human Cerebrospinal Fluid | 593 ng/mL | 101.0 ± 5.8 | [1] |
| Human Cerebrospinal Fluid | 16,000 ng/mL | 92.8 ± 10.0 | [1] |
| Human Dried Blood Spots | 198 ng/mL | 104.0 ± 11.4 | [1] |
| Human Dried Blood Spots | 593 ng/mL | 90.3 ± 3.0 | [1] |
| Human Dried Blood Spots | 16,000 ng/mL | 92.4 ± 9.8 | [1] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common and straightforward method for preparing plasma samples for acetaminophen analysis.[8][9]
-
Aliquoting: Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the Acetaminophen-¹³C₂,¹⁵N internal standard working solution to each tube (except for blank samples, to which an equivalent volume of the reconstitution solvent is added).
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Sample Preparation Workflow
References
- 1. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. longdom.org [longdom.org]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of acetaminophen and structurally related compounds in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Stability issues with Acetaminophen-13C2,15N internal standard in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding stability issues encountered with the Acetaminophen-13C2,15N internal standard in solution. It is intended for researchers, scientists, and drug development professionals utilizing this internal standard in their analytical experiments.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering potential causes and solutions to ensure the accuracy and reliability of your results.
Issue 1: High Variability in Internal Standard Peak Area Across a Sample Batch
-
Question: I am observing significant variability in the peak area of my this compound internal standard across my analytical run. What are the potential causes and how can I troubleshoot this?
-
Answer: High variability in the internal standard response can compromise the precision and accuracy of your quantitative analysis.[1][2] Several factors could be contributing to this issue:
-
Inconsistent Sample Preparation: Ensure that the internal standard is added consistently and accurately to every sample and standard. Automated liquid handlers can help minimize this variability. Review your sample extraction procedure for any steps that could lead to inconsistent recovery of the internal standard.[1]
-
Matrix Effects: Variations in the sample matrix between wells can lead to differential ion suppression or enhancement, affecting the internal standard's signal.[3] To mitigate this, ensure thorough mixing of the internal standard with the biological matrix.[4]
-
Instrument Instability: A drifting mass spectrometer response can also lead to signal variability. Check the instrument's performance and run system suitability tests before your analytical batch.
-
Solution Instability: The internal standard may be degrading in your working solution over the course of the run. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5]
-
Issue 2: Low or No Signal from the this compound Internal Standard
-
Question: My mass spectrometer is showing a very low or no signal for the this compound internal standard. What should I check?
-
Answer: A weak or absent signal from your internal standard can halt your analysis.[1] Consider the following potential causes:
-
Improper Storage: Verify that the stock and working solutions of the internal standard have been stored under the recommended conditions (typically at -20°C or -80°C for long-term storage, protected from light).[5][6] Improper storage can lead to degradation.
-
Degradation in Solution: Acetaminophen (B1664979) can degrade in aqueous solutions, a process that is catalyzed by both acids and bases.[7] Ensure the pH of your stock and working solutions is appropriate to minimize hydrolysis. The degradation of acetaminophen is also accelerated by elevated temperatures.[7][8]
-
Incorrect Mass Spectrometer Settings: Double-check that the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) for this compound.
-
Suboptimal Extraction: The extraction procedure may not be efficient for acetaminophen. You may need to experiment with different extraction solvents or adjust the pH to optimize recovery.[1]
-
Issue 3: Poor Recovery of the Internal Standard
-
Question: I'm experiencing low recovery of the this compound internal standard during my sample preparation. What could be the reason?
-
Answer: Low recovery suggests that a significant portion of the internal standard is being lost during the sample preparation process.[1] Here are some troubleshooting steps:
-
Suboptimal Extraction Conditions: The choice of extraction solvent and the pH of the sample are critical for efficient recovery. The extraction efficiency of acetaminophen can be influenced by these parameters.[1]
-
Adsorption: Acetaminophen may adsorb to the surfaces of containers or pipette tips, especially at low concentrations. Using silanized glassware or low-retention plasticware can help minimize this issue.
-
Degradation during Extraction: The conditions during your extraction process (e.g., high temperature, extreme pH) might be causing the internal standard to degrade.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock and working solutions?
A1: For long-term storage, it is recommended to keep stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).[5] Working solutions should ideally be prepared fresh daily.[5] Solutions should be protected from light and moisture.[6][9]
Q2: What is the expected stability of this compound in different solvents and pH conditions?
A2: While specific stability data for this compound is not extensively published, the stability of acetaminophen is well-documented. Acetaminophen is most stable in a dry state.[7][8] In aqueous solutions, its degradation is catalyzed by both acidic and basic conditions.[7] The rate of hydrolysis increases with temperature.[10] For instance, in one study, the degradation of acetaminophen was found to be slowest at a neutral pH. It is generally advisable to maintain the pH of aqueous solutions within a neutral range to maximize stability.
Q3: Can the isotopic labels on this compound exchange or be lost?
A3: The 13C and 15N labels in this compound are stable isotopes and are not expected to exchange under typical analytical conditions.[11] Unlike deuterium (B1214612) labels, which can sometimes be prone to back-exchange, 13C and 15N isotopes are incorporated into the molecular backbone and are chemically stable.[3][11]
Q4: How can I assess the stability of my this compound working solution?
A4: You can perform a simple stability experiment by analyzing your working solution at different time points (e.g., 0, 4, 8, and 24 hours) after preparation, while keeping it under the same conditions as your analytical run (e.g., in the autosampler). A significant decrease in the peak area over time would indicate instability.
Quantitative Data Summary
The following table summarizes the degradation rate constants of acetaminophen under specific conditions, which can serve as a proxy for the stability of the isotopically labeled internal standard.
| Temperature (°C) | Condition | Rate Constant (min⁻¹) |
| 70 | 0.5 M HCl | 5.027 x 10⁻³ |
| 80 | 0.5 M HCl | 8.522 x 10⁻³ |
| 90 | 0.5 M HCl | 18.60 x 10⁻³ |
| 100 | 0.5 M HCl | 32.76 x 10⁻³ |
Data sourced from a study on acetaminophen hydrolysis.[10]
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound.
-
Dissolve it in a suitable organic solvent, such as methanol (B129727) or acetonitrile, to the desired final volume in a volumetric flask.
-
Aliquot the stock solution into smaller volumes in amber vials and store at -20°C or -80°C.
-
-
Working Solution (e.g., 100 ng/mL):
-
On the day of analysis, thaw a stock solution aliquot.
-
Dilute the stock solution with the appropriate solvent (often the mobile phase or a solvent compatible with the initial chromatographic conditions) to the final desired concentration.
-
Vortex the working solution thoroughly before use.
-
Protocol 2: Short-Term Stability Assessment of this compound Working Solution
-
Prepare the working solution of the internal standard as described in Protocol 1.
-
Transfer an aliquot of the working solution to an autosampler vial.
-
Inject the solution onto the LC-MS/MS system at time zero (T=0) and record the peak area.
-
Keep the autosampler vial at the temperature of your analytical run (e.g., 4°C or room temperature).
-
Re-inject the same solution at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Plot the peak area of the internal standard against time. A stable solution should show minimal variation in the peak area over the tested period.
Visualizations
Caption: Workflow for assessing the short-term stability of the internal standard solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Factors Affecting the Stability of Paracetamol in Packaged Tablet and Liquid Formulations and as an Active Pharmaceutical Ingredient (API) - bionova [bionova.co.in]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. isotope.com [isotope.com]
- 10. Determination of the rate constants and activation energy of acetaminophen hydrolysis by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
Overcoming challenges in the simultaneous quantification of acetaminophen and its metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the simultaneous quantification of acetaminophen (B1664979) (APAP) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the simultaneous quantification of acetaminophen and its metabolites?
A1: The main challenges include:
-
Wide Polarity Range: Acetaminophen and its metabolites, such as the highly polar glucuronide (APAP-G) and sulfate (B86663) (APAP-S) conjugates, and the less polar N-acetyl-p-benzoquinone imine (NAPQI) precursors, exhibit a broad range of polarities. This makes simultaneous chromatographic separation and retention difficult.
-
Matrix Effects: Biological matrices like plasma and urine can cause ion suppression or enhancement in mass spectrometry, affecting the accuracy and precision of quantification.[1]
-
Metabolite Instability: Some metabolites, particularly the reactive intermediate NAPQI and its glutathione (B108866) conjugate (APAP-SG), can be unstable during sample collection, storage, and preparation.
-
In-source Fragmentation: Conjugated metabolites like APAP-G and APAP-S can undergo in-source fragmentation in the mass spectrometer, potentially generating the parent acetaminophen ion and leading to inaccurate quantification of the parent drug.[2]
-
Low Endogenous Levels: Some metabolites are present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.[3]
Q2: Which analytical technique is most suitable for the simultaneous quantification of acetaminophen and its metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and preferred method.[1][4] It offers high selectivity, sensitivity, and the ability to quantify multiple analytes in a single run, which is essential for handling the complexity of acetaminophen and its diverse metabolites.[5]
Q3: How can I minimize matrix effects in my assay?
A3: To minimize matrix effects, consider the following:
-
Effective Sample Preparation: Use robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler but potentially less clean method.[6][7]
-
Stable Isotope-Labeled Internal Standards: Incorporate stable isotope-labeled internal standards (SIL-IS) for each analyte. These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.[8] Acetaminophen-d4 is a commonly used internal standard for acetaminophen.[9][10]
-
Chromatographic Separation: Optimize your chromatographic method to separate analytes from the bulk of matrix components.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as your samples to compensate for matrix effects.
Q4: What are the key considerations for sample preparation?
A4: Key considerations for sample preparation include:
-
Choice of Technique: The choice between protein precipitation, LLE, and SPE depends on the required cleanliness of the extract and the nature of the analytes. Protein precipitation with methanol (B129727) or acetonitrile (B52724) is a common and simple method.[6][7]
-
Stability of Analytes: For unstable metabolites, it is crucial to minimize sample processing time and keep samples at low temperatures. Adding antioxidants or trapping agents may be necessary for reactive intermediates.
-
Recovery: The extraction method should provide consistent and high recovery for all analytes of interest. It is important to validate the recovery for each metabolite.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of acetaminophen and its metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | Column Overload: Injecting too high a concentration of the sample. | Dilute the sample and re-inject. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes. | Adjust the mobile phase pH. For acidic compounds, a lower pH is generally better. | |
| Column Contamination or Degradation: Accumulation of matrix components on the column. | Wash the column with a strong solvent. If the problem persists, replace the column. | |
| Low Signal Intensity or Poor Sensitivity | Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analytes. | Improve sample cleanup using SPE or LLE. Optimize chromatographic separation to move analytes away from interfering peaks. |
| Suboptimal Mass Spectrometer Parameters: Incorrect source temperature, gas flows, or collision energy. | Optimize MS parameters by infusing a standard solution of each analyte. | |
| Analyte Degradation: Unstable metabolites may be degrading during sample preparation or analysis. | Minimize sample handling time, keep samples cold, and consider using stabilizing agents. | |
| High Signal Variability (Poor Precision) | Inconsistent Sample Preparation: Variation in extraction recovery between samples. | Ensure consistent and precise execution of the sample preparation protocol. Use an automated system if available. |
| Matrix Effects: Variable ion suppression or enhancement between different samples. | Use a stable isotope-labeled internal standard for each analyte to correct for variability. | |
| Instrument Instability: Fluctuations in the LC or MS system. | Perform system suitability tests before each run to ensure the instrument is performing correctly. | |
| Inaccurate Quantification of Acetaminophen (Higher than Expected) | In-source Fragmentation of Metabolites: Glucuronide and sulfate conjugates are fragmenting to the parent drug in the ion source. | Optimize chromatographic separation to ensure baseline resolution of acetaminophen from its conjugated metabolites.[2] Adjust MS source conditions (e.g., lower cone voltage) to minimize fragmentation. |
| Co-eluting Interferences: An endogenous compound with the same mass transition is co-eluting with acetaminophen. | Improve chromatographic resolution or select a different mass transition for quantification. |
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods used in the simultaneous quantification of acetaminophen and its metabolites.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Acetaminophen (APAP) | 16 - 500 | 16 | [3] |
| Acetaminophen Glucuronide (APAP-G) | 3.2 - 100 | 3.2 | [3] |
| Acetaminophen Sulfate (APAP-S) | 3.2 - 100 | 3.2 | [3] |
| Acetaminophen Cysteine (APAP-Cys) | 0.64 - 20 | 0.64 | [3] |
| Acetaminophen N-acetylcysteine (APAP-NAC) | 0.96 - 20 | 0.96 | [3] |
| Acetaminophen Glutathione (APAP-SG) | 0.64 - 20 | 0.64 | [3] |
Table 2: Accuracy and Precision Data
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Acetaminophen (APAP) | Low, Mid, High | < 14.3 | < 14.3 | 90.3 - 112 | [1] |
| Acetaminophen Glucuronide (APAP-G) | Low, Mid, High | < 14.3 | < 14.3 | 90.3 - 112 | [1] |
| Acetaminophen Sulfate (APAP-S) | Low, Mid, High | < 14.3 | < 14.3 | 90.3 - 112 | [1] |
| Cytochrome P450 Metabolites | Low, Mid, High | < 14.3 | < 14.3 | 90.3 - 112 | [1] |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is a common and straightforward method for preparing plasma samples.[6][7]
-
Aliquoting: To 50 µL of plasma sample, standard, or quality control in a microcentrifuge tube, add the internal standard solution.
-
Precipitation: Add 150 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The following provides a general LC-MS/MS methodology. Specific conditions may need to be optimized for your instrument and analytes.[1][4]
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.0 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is typically used to elute analytes with a wide polarity range. A typical run time is 5-10 minutes.[1][3]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes may be necessary to detect all metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.
Visualizations
Caption: Major metabolic pathways of acetaminophen.
Caption: A typical experimental workflow for analysis.
Caption: A logical approach to troubleshooting common issues.
References
- 1. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Acetaminophen-¹³C₂,¹⁵N in Complex Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Acetaminophen-¹³C₂,¹⁵N in complex biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is Acetaminophen-¹³C₂,¹⁵N, and why is it used in analytical protocols?
A1: Acetaminophen-¹³C₂,¹⁵N is a stable isotope-labeled version of acetaminophen (B1664979) where two carbon atoms are replaced with their ¹³C isotopes and one nitrogen atom is replaced with its ¹⁵N isotope.[1][2][3][4] It is commonly used as an internal standard (IS) in quantitative mass spectrometry-based assays.[1] Because its chemical and physical properties are nearly identical to the unlabeled acetaminophen, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. However, its increased mass allows it to be distinguished from the native analyte, enabling accurate quantification by correcting for variations in sample preparation and instrument response.[1]
Q2: What are the primary challenges when analyzing Acetaminophen-¹³C₂,¹⁵N in biological matrices like plasma or urine?
A2: The primary challenges include:
-
Matrix Effects: Endogenous components in biological samples (e.g., phospholipids, salts, proteins) can interfere with the ionization of the analyte and internal standard, leading to signal suppression or enhancement and inaccurate quantification.[5][6]
-
Sample Preparation Efficiency: Incomplete removal of matrix components or inconsistent recovery of the analyte and internal standard during extraction can lead to variability in the results.
-
Chromatographic Resolution: Poor separation from isomers or other interfering compounds can impact the accuracy of quantification.
-
Analyte and IS Stability: Degradation of acetaminophen or the internal standard during sample collection, storage, or processing can lead to underestimation of the concentration.[7][8]
Q3: Which sample preparation technique is most suitable for analyzing acetaminophen in plasma?
A3: Protein precipitation is a commonly used, simple, and rapid method for preparing plasma samples for acetaminophen analysis.[7][9] Acetonitrile is a frequently used precipitation solvent that demonstrates high protein removal efficiency.[10][11] While effective for routine analysis, for assays requiring lower limits of quantification, more extensive cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to further reduce matrix effects.
Q4: How can I minimize matrix effects in my assay?
A4: To minimize matrix effects, consider the following strategies:
-
Optimize Sample Cleanup: Employ more rigorous extraction techniques like SPE to remove a wider range of interfering compounds.
-
Improve Chromatographic Separation: Adjust the mobile phase composition, gradient, or use a different column chemistry (e.g., PFP columns) to separate the analyte from co-eluting matrix components.[12]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but may also decrease the analyte signal.[13]
-
Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard like Acetaminophen-¹³C₂,¹⁵N is the most effective way to compensate for matrix effects, as it is affected similarly to the analyte.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination- Inappropriate mobile phase pH- Sample solvent incompatible with mobile phase | - Flush the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Ensure the final sample solvent is similar in composition to the initial mobile phase. |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression due to matrix effects- Inefficient ionization in the MS source- Suboptimal sample preparation/low recovery- Incorrect MS/MS transition parameters | - Improve sample cleanup (e.g., switch from protein precipitation to SPE).- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).[7]- Evaluate and optimize the extraction recovery.- Confirm and optimize the precursor and product ions and collision energy for both acetaminophen and the internal standard. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation- Pipetting errors- Instrument instability- Partial precipitation of analyte/IS | - Automate sample preparation steps where possible.- Use calibrated pipettes and proper technique.- Perform system suitability tests to ensure instrument performance.- Ensure complete dissolution of the sample extract before injection. |
| Inaccurate Quantification (Poor Accuracy) | - Uncorrected matrix effects- Incorrect calibration standards- Degradation of analyte or internal standard- Isotopic contribution from the internal standard to the analyte signal | - Use a stable isotope-labeled internal standard.- Prepare fresh calibration standards and verify their concentrations.- Investigate analyte and IS stability under storage and processing conditions.[8]- Assess the isotopic purity of the internal standard and correct for any significant contribution if necessary.[12] |
| Internal Standard Signal Varies Significantly Between Samples | - Inconsistent addition of internal standard- Differential matrix effects on the internal standard- Degradation of the internal standard | - Add the internal standard early in the sample preparation process to account for extraction variability.- Investigate the source of differential matrix effects; this may indicate a need for better sample cleanup.- Check the stability of the internal standard in the biological matrix and processing solutions. |
Quantitative Data Summary
Table 1: Recovery and Matrix Effect of Acetaminophen in Plasma using Protein Precipitation
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Acetaminophen | 198 | 90.9 | 90.9 ± 8.3 |
| Acetaminophen | 593 | 100 | 97.0 ± 10.9 |
| Acetaminophen | 16,000 | 103 | 101.0 ± 4.0 |
| Data adapted from a study using protein precipitation with a deuterated internal standard, which is expected to have similar performance to Acetaminophen-¹³C₂,¹⁵N.[12] |
Table 2: Stability of Acetaminophen in Whole Blood
| Storage Condition | Duration | Stability (%) |
| Room Temperature | 24 hours | >95% |
| 4°C | 72 hours | >95% |
| -20°C | 179 days | >95% |
| -70°C | 179 days | >95% |
| Freeze-Thaw Cycles (3 cycles) | - | >95% |
| Data from a study demonstrating acetaminophen stability under various conditions.[7][8] |
Experimental Protocols
Detailed Methodology for Quantification of Acetaminophen in Human Plasma using LC-MS/MS
This protocol outlines a standard procedure for the analysis of acetaminophen in human plasma using protein precipitation for sample cleanup.
1. Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetaminophen certified reference standard
-
Acetaminophen-¹³C₂,¹⁵N internal standard (IS)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (≥98%)
-
Methanol (for stock solutions)
2. Preparation of Stock and Working Solutions
-
Acetaminophen Stock Solution (1 mg/mL): Accurately weigh and dissolve acetaminophen in methanol.
-
Acetaminophen-¹³C₂,¹⁵N (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve the IS in methanol.
-
Working Calibration Standards: Serially dilute the acetaminophen stock solution with a 50:50 methanol:water mixture to prepare working standards at various concentrations.
-
Working IS Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Allow all samples and reagents to thaw to room temperature.
-
Vortex plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Add 300 µL of the working IS solution (in acetonitrile) to each tube.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
Acetaminophen: To be optimized based on instrument, e.g., m/z 152.1 → 110.1[7]
-
Acetaminophen-¹³C₂,¹⁵N: To be optimized, expected m/z 155.1 → 113.1 (based on +3 Da mass shift)
-
5. Data Analysis
-
Integrate the peak areas for both acetaminophen and the Acetaminophen-¹³C₂,¹⁵N internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a linear regression with 1/x² weighting.
-
Determine the concentration of acetaminophen in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of Acetaminophen-¹³C₂,¹⁵N.
Caption: A logical troubleshooting guide for LC-MS/MS analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. isotope.com [isotope.com]
- 3. Acetaminophen (acetyl-13C2, 99%; 15N, 98%) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 4. ACETAMINOPHEN | Eurisotop [eurisotop.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the recovery of Acetaminophen-13C2,15N from protein-rich samples
Welcome to the technical support center for optimizing the recovery of Acetaminophen-13C2,15N from protein-rich samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the extraction and analysis of this compound from protein-rich matrices.
Q1: I am experiencing low recovery of this compound from my plasma/serum samples. What are the potential causes and solutions?
Low recovery of your stable isotope-labeled internal standard (IS) can stem from several factors throughout the analytical process. Here are the primary causes and corresponding troubleshooting steps:
-
Inefficient Protein Precipitation: Incomplete removal of proteins can lead to co-precipitation of the analyte and IS, or cause matrix effects during analysis.
-
Solution: Optimize your protein precipitation protocol. Acetonitrile (B52724) is a commonly used and effective solvent for precipitating plasma proteins.[1][2][3] A precipitant to plasma ratio of 2:1 or 3:1 is often optimal.[1][3] Consider testing other organic solvents like methanol (B129727) or acetone, or acidic precipitants like trichloroacetic acid (TCA).[1][4][5] Ensure thorough vortexing and adequate incubation time at a cold temperature (e.g., -20°C) to maximize protein removal.[4][6]
-
-
Matrix Effects: Endogenous components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression.[7]
-
Solution: A post-extraction spike analysis can help determine the extent of matrix effects.[7] This involves comparing the signal of the IS spiked into the matrix extract after processing to the signal of the IS in a clean solvent. If significant matrix effects are observed, further sample cleanup using Solid-Phase Extraction (SPE) may be necessary.[7][8]
-
-
Suboptimal pH: The pH of the sample during extraction can influence the recovery of acetaminophen (B1664979).
-
Solution: Adjust the sample pH to be optimal for the retention of your analyte on the extraction media.[7]
-
-
Analyte Instability: Acetaminophen can be susceptible to degradation under certain conditions.
-
Solution: Ensure that samples are processed promptly and stored at appropriate temperatures to minimize degradation.
-
Q2: My internal standard recovery is inconsistent across a batch of samples. What could be the issue?
Inconsistent IS recovery can introduce significant variability into your results. The following are common culprits:
-
Inconsistent Pipetting: Inaccurate or inconsistent dispensing of the sample, IS, or precipitation solvent will lead to variable results.
-
Solution: Calibrate your pipettes regularly and use proper pipetting techniques.
-
-
Variable Extraction Efficiency: Inconsistencies in the extraction procedure from sample to sample can cause fluctuations in recovery.
-
Solution: Ensure uniform treatment of all samples. This includes consistent vortexing times, incubation periods, and centrifugation speeds.
-
-
Instrumental Drift: Changes in the mass spectrometer's performance over the course of an analytical run can affect signal intensity.[9]
-
Solution: Monitor the instrument's performance by injecting standards periodically throughout the batch. If drift is observed, re-tuning the instrument may be necessary.[9]
-
Q3: I'm using Solid-Phase Extraction (SPE) for sample cleanup, but my recovery is still poor. How can I optimize my SPE method?
Poor recovery with SPE can be due to several factors related to the method itself. Here is a systematic approach to optimization:
-
Sorbent Selection: The choice of SPE sorbent is critical. For acetaminophen, a C18 sorbent is commonly used.[8][10]
-
Solution: If recovery is low, consider testing different C18 phases or alternative sorbents.
-
-
Sample Loading: The conditions during sample loading can impact retention.
-
Washing Step: The wash solvent should be strong enough to remove interferences without eluting the analyte.
-
Solution: Test different wash solvents and volumes. A common approach is to use a weak solvent to remove polar interferences.
-
-
Elution Step: The elution solvent must be strong enough to desorb the analyte completely from the sorbent.
Below is a workflow diagram to guide the optimization of your SPE method.
Quantitative Data Summary
The following tables summarize recovery data for acetaminophen from protein-rich samples using different extraction techniques.
Table 1: Protein Precipitation Recovery Data
| Precipitating Agent | Matrix | Analyte/IS | Recovery (%) | Reference |
| Acetonitrile | Plasma | Acetaminophen | >96 | [1] |
| Trichloroacetic Acid (TCA) | Plasma | Acetaminophen | >92 | [1] |
| Zinc Sulfate | Plasma | Acetaminophen | >91 | [1] |
| Methanol:Acetonitrile (1:1) | Plasma | Acetaminophen | 96.81 - 101.7 | [11] |
Table 2: Solid-Phase Extraction (SPE) Recovery Data
| SPE Sorbent | Matrix | Analyte/IS | Recovery (%) | Reference |
| Bond Elut Certify | Whole Blood | Paracetamol | >90 | [12][13] |
| Bond Elut Certify | Liver Tissue | Paracetamol | >90 | [12][13] |
| C18 | Various Body Fluids | Paracetamol | "Best recovery rates" | [10] |
Experimental Protocols
This section provides detailed methodologies for common extraction procedures.
Protocol 1: Protein Precipitation with Acetonitrile
This protocol is a widely used method for the removal of proteins from plasma or serum samples.[2][3][6]
Materials:
-
Plasma/serum sample
-
Acetonitrile (ACN), chilled at -20°C
-
This compound internal standard solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma/serum sample into a microcentrifuge tube.
-
Add a known amount of this compound internal standard solution to the sample.
-
Add 300 µL of chilled acetonitrile to the sample (a 3:1 ratio of ACN to sample).[3]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[6]
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube for analysis (e.g., by LC-MS/MS).
Protocol 2: Solid-Phase Extraction (SPE) using a C18 Cartridge
This protocol is suitable for further cleanup of samples after protein precipitation or for direct application of diluted samples.[8][10]
Materials:
-
Sample extract (supernatant from protein precipitation) or diluted plasma
-
C18 SPE cartridge
-
Methanol (for conditioning and elution)
-
Deionized water (for equilibration)
-
SPE manifold
-
Collection tubes
Procedure:
-
Conditioning: Pass 1 mL of methanol through the C18 cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the sample extract onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes to remove any remaining wash solvent.
-
Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.
-
The eluate is now ready for analysis.
Acetaminophen Metabolism and Toxicity Pathway
Acetaminophen is primarily metabolized in the liver. At therapeutic doses, it is mainly conjugated with glucuronic acid and sulfate. A small fraction is oxidized by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is detoxified by conjugation with glutathione (B108866) (GSH).[14] However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased production of NAPQI.[15] This depletes hepatic GSH stores, and the excess NAPQI covalently binds to cellular proteins, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.[14][15][16]
References
- 1. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. Application of solid-phase extraction to the isolation and determination of paracetamol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8270 Internal Standard Unstable - Chromatography Forum [chromforum.org]
- 10. Determination of paracetamol (acetaminophen) in different body fluids and organ samples after solid-phase extraction using HPLC and an immunological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Rapid determination of acetaminophen in plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of paracetamol using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Underlying mechanisms and treatment of acetaminophen‑induced liver injury (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Protein Targets of Acetaminophen Covalent Binding in Rat and Mouse Liver Studied by LC-MS/MS [frontiersin.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Acetaminophen Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical methods for the quantification of acetaminophen (B1664979) (paracetamol): High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The information herein is compiled from various validation studies to assist researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Method Performance
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and speed. The following table summarizes the key performance parameters for HPLC, UV-Vis, and LC-MS/MS in the context of acetaminophen quantification.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.999[1] | >0.999[2] | >0.998[3] |
| Accuracy (% Recovery) | 97.6 - 101.28%[1] | 101.85 - 102.35%[2] | 90.00 - 99.56%[3] |
| Precision (% RSD) | < 2.0%[4] | < 2.0%[2] | < 15.83%[3] |
| Limit of Detection (LOD) | 0.28 µg/mL | 0.192 µg/mL[2] | 0.00002 mg/ml[5] |
| Limit of Quantification (LOQ) | 0.85 µg/mL | 0.640 µg/mL[2] | 1 µg/mL[3] |
| Typical Run Time | ~10-20 minutes | ~1-5 minutes | < 10 minutes[6] |
| Selectivity | High | Low to Moderate | Very High |
| Cost | Moderate | Low | High |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for each technique.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for the routine quality control of acetaminophen in pharmaceutical formulations.[7]
-
Instrumentation: Agilent HPLC system or equivalent.[1]
-
Column: C8 or C18 column (e.g., Waters X-Bridge C18, 4.6-mm × 15.0-cm, 3.5-µm).[7][8]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30 v/v) is common.[1] Some methods may use buffers like phosphate (B84403) buffer.[7]
-
Flow Rate: Typically around 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength of 245 nm or 272 nm.[7][8]
-
Sample Preparation: Finely powder tablets, dissolve a quantity equivalent to a specific amount of acetaminophen in the mobile phase, sonicate, and filter through a 0.25 µm nylon membrane before injection.[1]
UV-Visible (UV-Vis) Spectroscopy
A simple and cost-effective method suitable for the quantification of acetaminophen in bulk and simple formulations.
-
Instrumentation: A double-beam UV-Visible spectrophotometer.[10]
-
Solvent: 0.1 M Hydrochloric acid or a mixture of methanol and water.[11][12]
-
Wavelength of Maximum Absorbance (λmax): Approximately 242-245 nm in acidic media.[11][12]
-
Sample Preparation: A stock solution is prepared by dissolving a known weight of acetaminophen standard or sample in the chosen solvent. Serial dilutions are then made to fall within the linear range of the calibration curve.[11] For tablets, a weighed quantity of powdered tablet is dissolved, filtered, and then diluted.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method, particularly useful for quantifying acetaminophen in complex biological matrices like plasma or whole blood.[6][13]
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., Waters Xevo TQ-S).[14]
-
Column: A reversed-phase column such as an ACQUITY BEH C18 (50 × 2.1 mm, 1.7 μm).[14]
-
Mobile Phase: A gradient elution is often used with mobile phase A consisting of 0.1% formic acid in water and mobile phase B as acetonitrile (B52724) or methanol with 0.1% formic acid.[6][13][14]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity. For acetaminophen, a common transition is m/z 152.1 → 110.1.[3][6]
-
Sample Preparation: For biological samples, protein precipitation is a common sample preparation technique. This involves adding a solvent like methanol to the sample, vortexing, and centrifuging to remove precipitated proteins. The resulting supernatant is then diluted and injected.[14]
Visualizing the Workflow and Comparison
To better understand the processes involved, the following diagrams illustrate the general workflow for cross-validation and the logical comparison of these analytical methods.
Caption: General workflow for the cross-validation of analytical methods.
Caption: Comparison of key performance parameters for different analytical methods.
References
- 1. jchr.org [jchr.org]
- 2. interesjournals.org [interesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmascholars.com [pharmascholars.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Analytical method validation for related substance of acetaminophen soft gelatin capsules by HPLC chromatography study - vels [ir.vistas.ac.in]
- 8. Methods for the Analysis of Acetaminophen Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. revistaseug.ugr.es [revistaseug.ugr.es]
- 12. Validation Of A Method For Quantification Acetaminophen 500 Mg Tablets In Ultraviolet Spectrophotometry For Testing Of Content Uniformity [scielo.sa.cr]
- 13. longdom.org [longdom.org]
- 14. tandfonline.com [tandfonline.com]
A Head-to-Head Battle of Internal Standards: Acetaminophen-¹³C₂,¹⁵N vs. Deuterated Acetaminophen in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. In the analysis of acetaminophen (B1664979), a widely used analgesic and antipyretic, stable isotope-labeled internal standards are the gold standard. This guide provides an objective comparison of two common choices: Acetaminophen-¹³C₂,¹⁵N and deuterated acetaminophen (e.g., Acetaminophen-d₄).
The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation, chromatography, and mass spectrometric detection. While both ¹³C,¹⁵N- and deuterium-labeled standards serve this purpose, subtle differences in their isotopic properties can influence analytical performance.
Theoretical Showdown: The Isotope Effect and Stability
The primary advantage of ¹³C and ¹⁵N labeling lies in the minimal impact on the molecule's physicochemical properties. The slightly increased mass of these isotopes does not significantly alter the retention time in liquid chromatography, leading to near-perfect co-elution with the unlabeled analyte. This is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. Furthermore, ¹³C and ¹⁵N isotopes are integrated into the core chemical structure, rendering them highly stable and not susceptible to back-exchange with protons from the sample matrix or solvent.
Deuterated internal standards, while widely used and often more readily available, can present challenges. The "isotope effect" can cause a slight shift in retention time, leading to earlier elution compared to the non-deuterated analyte. This separation, although often minimal, can result in differential matrix effects, where the analyte and internal standard experience different degrees of ion suppression or enhancement, potentially compromising accuracy. Additionally, deuterium (B1214612) atoms, particularly those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange, which would compromise the integrity of the standard.
Performance Under the Microscope: A Data-Driven Comparison
While a direct head-to-head study under identical experimental conditions was not identified in the public domain, this guide compiles and compares quantitative performance data from separate, rigorously validated LC-MS/MS methods for acetaminophen analysis using either Acetaminophen-¹³C₂,¹⁵N or deuterated acetaminophen as the internal standard.
It is critical to note that the following data is collated from different studies with varying experimental protocols. Therefore, a direct comparison of absolute values should be approached with caution. The data serves to illustrate the expected performance of methods employing each type of internal standard.
Table 1: Quantitative Performance of Acetaminophen-¹³C₂,¹⁵N as an Internal Standard
| Performance Parameter | Reported Value(s) |
| Application | Determination of Acetaminophen in Tablets |
| Linearity (r²) | Not explicitly stated |
| Accuracy/Repeatability | Not explicitly stated |
| Precision/Reproducibility | Not explicitly stated |
Note: The available study utilizing Acetaminophen-¹³C₂,¹⁵N focused on the analysis of pharmaceutical tablets, and detailed quantitative validation parameters for biological matrices were not provided in the search results. The method demonstrated good repeatability and reproducibility for this application.
Table 2: Quantitative Performance of Deuterated Acetaminophen (Acetaminophen-d₄) as an Internal Standard in Biological Matrices
| Performance Parameter | Reported Value(s) | Source(s) |
| Linearity Range | 3.05 - 20,000 ng/mL (Plasma, CSF)27.4 - 20,000 ng/mL (DBS) | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1][2][3] |
| Accuracy (Bias %) | Within 85-115% | [1] |
| Intra-day Precision (%CV) | < 15% | [1] |
| Inter-day Precision (%CV) | < 15% | [1] |
| Lower Limit of Quantification (LLOQ) | 3.05 ng/mL (Plasma, CSF)27.4 ng/mL (DBS) | [1] |
| Extraction Recovery | 90.5% - 99.4% | [1] |
| Matrix Effect | No relevant ion suppression detected | [1] |
Experimental Workflows and Protocols
To provide a practical context for the presented data, the following sections detail the experimental workflows and protocols from the cited studies.
Signaling Pathway and Experimental Workflow Diagrams
Workflow for Acetaminophen Analysis using ¹³C₂,¹⁵N-Internal Standard.
Workflow for Acetaminophen Analysis using Deuterated Internal Standard.
Detailed Experimental Protocols
Method Using Acetaminophen-¹³C₂,¹⁵N Internal Standard (for Tablets)
-
Sample Preparation:
-
Tablet extracts were spiked with an isotope-labeled acetaminophen (acetyl-¹³C₂,¹⁵N-acetaminophen) as an internal standard.[4]
-
-
LC-MS/MS Analysis:
Method Using Deuterated Acetaminophen (Acetaminophen-d₄) Internal Standard (for Plasma, CSF, and DBS)
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
LC Column: Kinetex 2.6 µm PFP column.[1]
-
Mobile Phase: Acetonitrile/formic acid gradient.[1]
-
Detection: Positive multiple reaction monitoring mode.[1]
-
Ion Source Temperature: 500°C.[1]
-
Ion Spray Voltage: 5000V.[1]
-
Declustering Potential (DP): 71V.[1]
-
Collision Energy (CE): 25eV.[1]
-
Transitions: m/z 152.1 → 110.0 for acetaminophen and m/z 156.1 → 114.1 for acetaminophen-d₄.[1]
-
Conclusion: Making an Informed Decision
The choice between Acetaminophen-¹³C₂,¹⁵N and deuterated acetaminophen as an internal standard will depend on the specific requirements of the assay and the available resources.
Acetaminophen-¹³C₂,¹⁵N is theoretically the superior choice due to its higher isotopic stability and the negligible isotope effect, which ensures better co-elution with the analyte. This is particularly advantageous in complex biological matrices where matrix effects are a significant concern. The primary drawback is often the higher cost and potentially limited commercial availability compared to its deuterated counterpart.
Deuterated acetaminophen is a widely accepted and validated internal standard that has been shown to provide excellent accuracy and precision in numerous bioanalytical methods.[1] While the potential for chromatographic shifts and deuterium exchange exists, for a well-characterized molecule like acetaminophen under optimized conditions, these effects may be minimal and manageable. Its lower cost and wider availability make it a practical choice for many laboratories.
For assays demanding the highest level of accuracy and for which the budget allows, Acetaminophen-¹³C₂,¹⁵N is the recommended internal standard. However, for routine bioanalysis, a well-validated method using deuterated acetaminophen can provide reliable and robust results. Ultimately, the decision should be based on a thorough method validation that assesses the performance of the chosen internal standard in the specific biological matrix of interest.
References
- 1. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Acetaminophen Quantification: Isotope Dilution vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the isotope dilution method utilizing Acetaminophen-¹³C₂,¹⁵N with alternative analytical techniques for the quantification of acetaminophen (B1664979). The following sections present detailed experimental protocols, comparative performance data, and a visual workflow to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Acetaminophen Quantification
Acetaminophen (also known as paracetamol) is a widely used analgesic and antipyretic drug.[1] Accurate and precise quantification of acetaminophen in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical toxicology.[2] While various analytical methods are available, the isotope dilution method coupled with mass spectrometry is often considered the gold standard due to its high accuracy and precision.[3][4] This is achieved by spiking a sample with a known amount of an isotopically labeled version of the analyte, in this case, Acetaminophen-¹³C₂,¹⁵N, which serves as an internal standard.[3][5]
This guide compares the isotope dilution liquid chromatography-mass spectrometry (ID-LC-MS/MS) method with two common alternatives: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV) Spectrophotometry.
Comparative Analysis of Method Performance
The selection of an analytical method is often a trade-off between performance, cost, and complexity. The following tables summarize the accuracy and precision of the isotope dilution method and its alternatives based on published data.
| Method | Matrix | Linear Range | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| ID-LC-MS/MS with Acetaminophen-¹³C₂,¹⁵N | Tablets | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [6][7] |
| ID-GC-MS with Acetaminophen-d₄ | Human Plasma & Urine | 0-130 µM (Plasma), 0-1300 µM (Urine) | < 19% | < 19% | 89-119% | 89-119% | [8][9] |
| LC-MS/MS with Acetaminophen-d₄ | Human Plasma, CSF, Dried Blood Spots | 3.05-20,000 ng/mL (Plasma/CSF), 27.4-20,000 ng/mL (DBS) | < 15% | < 15% | 85-115% | 85-115% | [2][10] |
| LC-MS/MS with Acetaminophen-d₄ | Human Whole Blood | 50.0-50,000 ng/mL | 3.3-11.0% | 10.5% | 97.5-103.0% | 97.5-101.3% | [11] |
| HPLC-UV | Human Plasma/Serum & Urine | 0.25-200 mg/L | < 5% | < 5% | > 99% | Not Reported | [12] |
| HPLC-UV | Human Plasma | 1.0-30.0 µg/mL | < 10% | < 10% | 103.45-110.0% | Not Reported | [13] |
| UV Spectrophotometry | Aqueous Solution | Not Specified | < 2% | Not Reported | 103-109% | Not Reported | [14] |
| UV Spectrophotometry | Serum/Plasma | 25-400 mg/L | Not Reported | 4.4-6.6% | Not Reported | Not Reported | [15] |
CV: Coefficient of Variation
Experimental Protocols
Isotope Dilution LC-MS/MS Method using Acetaminophen-¹³C₂,¹⁵N
This protocol is based on established methods for acetaminophen quantification using isotopically labeled internal standards.[6][11][16]
a. Materials and Reagents:
-
Acetaminophen reference standard
-
Acetaminophen-¹³C₂,¹⁵N (Internal Standard, IS)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Drug-free human plasma/serum (for calibration and quality control samples)
b. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve acetaminophen and Acetaminophen-¹³C₂,¹⁵N in methanol.
-
Working Standard Solutions: Serially dilute the acetaminophen stock solution with 50:50 methanol:water to prepare a series of calibration standards.
-
Internal Standard Working Solution: Dilute the Acetaminophen-¹³C₂,¹⁵N stock solution with methanol to a final concentration of 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free plasma with the acetaminophen working standard solutions.
c. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (unknown, calibrator, or QC), add 300 µL of the internal standard working solution in acetonitrile.[16]
-
Vortex the mixture for 5 minutes to precipitate proteins.[16]
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[6]
-
Transfer 100 µL of the supernatant to a clean vial containing 100 µL of water.[16]
-
Inject 3 µL of the final mixture into the LC-MS/MS system.[16]
d. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[6]
-
Mobile Phase A: 0.1% Formic acid in water[6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[6]
-
Flow Rate: 0.4 mL/min[6]
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramps up to a high percentage of mobile phase B, and then re-equilibrates.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
MRM Transitions:
e. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of acetaminophen in the unknown samples from the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is a generalized procedure based on common HPLC-UV methods for acetaminophen analysis.[12][13]
a. Materials and Reagents:
-
Acetaminophen reference standard
-
Internal standard (e.g., β-hydroxyethyltheophylline)[12]
-
HPLC-grade acetonitrile and water
-
Drug-free human plasma/serum
b. Preparation of Solutions:
-
Prepare stock and working solutions of acetaminophen and the internal standard in the mobile phase.
-
Prepare calibration standards and QC samples by spiking drug-free plasma.
c. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the internal standard solution prepared in acetonitrile.[12]
-
Vortex briefly and centrifuge at high speed to precipitate proteins.[12]
-
Inject an aliquot of the supernatant (e.g., 25 µL) onto the HPLC column.[12]
d. HPLC-UV Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 12:88 v/v)[12]
-
Flow Rate: 1.0 mL/min[12]
-
Detection: UV detector set at 254 nm[12]
UV-Visible Spectrophotometry
This is a basic protocol for the direct UV spectrophotometric determination of acetaminophen.[4][14]
a. Materials and Reagents:
b. Preparation of Solutions:
-
Prepare a stock solution of acetaminophen in the chosen solvent.
-
Prepare a series of standard solutions by diluting the stock solution.
c. Measurement:
-
Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax), which is typically around 243 nm.[4][14]
-
Use the solvent as a blank.
d. Data Analysis:
-
Create a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of acetaminophen in the sample from the calibration curve.
Visualizing the Isotope Dilution LC-MS/MS Workflow
The following diagram illustrates the key steps in the quantification of acetaminophen using the isotope dilution LC-MS/MS method.
Caption: Workflow for Acetaminophen Quantification by ID-LC-MS/MS.
Conclusion
The choice of an analytical method for acetaminophen quantification depends on the specific requirements of the study.
-
Isotope Dilution LC-MS/MS offers the highest accuracy and precision, making it the preferred method for regulated bioanalysis and studies requiring high sensitivity and specificity. The use of a stable isotope-labeled internal standard effectively corrects for matrix effects and variations in sample processing.
-
HPLC-UV provides a good balance of accuracy, precision, and cost. It is a robust and reliable method suitable for routine therapeutic drug monitoring and research applications where the extremely high sensitivity of mass spectrometry is not required.
-
UV-Visible Spectrophotometry is the simplest, most rapid, and most cost-effective method. However, it is also the least specific and most susceptible to interference from other compounds in the sample matrix. Its application is generally limited to the analysis of pharmaceutical formulations or for rapid screening in cases of suspected overdose where high accuracy is not the primary concern.[15]
Researchers should carefully consider the validation parameters, such as accuracy, precision, linearity, and limits of detection and quantification, when selecting a method to ensure that it is fit for its intended purpose.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. interesjournals.org [interesjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Methods for the Analysis of Acetaminophen Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 8. Quantification of acetaminophen (paracetamol) in human plasma and urine by stable isotope-dilution GC-MS and GC-MS/MS as pentafluorobenzyl ether derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmascholars.com [pharmascholars.com]
- 11. Analysis of paracetamol and AT7519 in serum using LC-MS/MS [protocols.io]
- 12. scispace.com [scispace.com]
- 13. akademiamedycyny.pl [akademiamedycyny.pl]
- 14. researchgate.net [researchgate.net]
- 15. Spectrophotometric screening method for acetaminophen in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revistaseug.ugr.es [revistaseug.ugr.es]
A Comparative Guide to Internal Standards for Acetaminophen Quantification: Focus on Acetaminophen-¹³C₂,¹⁵N
For researchers, scientists, and professionals in drug development, the accurate quantification of acetaminophen (B1664979) in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. The use of an internal standard (IS) is crucial for reliable bioanalytical data, compensating for variations during sample preparation and analysis. This guide provides a comparative overview of the performance of Acetaminophen-¹³C₂,¹⁵N as an internal standard, alongside the commonly used deuterated analog Acetaminophen-d₄ and the non-isotopically labeled compound Phenacetin.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's physicochemical properties to ensure comparable extraction recovery and ionization efficiency. Stable isotope-labeled (SIL) internal standards, such as Acetaminophen-¹³C₂,¹⁵N and Acetaminophen-d₄, are considered the gold standard in quantitative mass spectrometry-based bioanalysis due to their high degree of similarity to the analyte.
Table 1: Linearity Data for Acetaminophen Internal Standards
| Internal Standard | Linearity Range | Correlation Coefficient (r²) | Matrix | Analytical Method |
| Acetaminophen-¹³C₂,¹⁵N | 1.0 - 100 µg/mL (projected)¹ | > 0.99 (expected)¹ | Urine, Serum, Feces | CF-IRMS |
| Acetaminophen-d₄ | 3.05 - 20,000 ng/mL[1] | > 0.99[1] | Plasma, CSF | LC-MS/MS |
| 27.4 - 20,000 ng/mL[2] | > 0.99[2] | Dried Blood Spots | LC-MS/MS | |
| 50.0 - 50,000 ng/mL[3] | Not explicitly stated | Whole Blood | LC-MS/MS | |
| Phenacetin | 1 - 100 µg/mL[4] | > 0.9982[4] | Plasma | UPLC-MS/MS |
¹Data for Acetaminophen-¹³C₂,¹⁵N is based on a mass balance study; linearity is inferred from the quantitative nature of the study. A dedicated linearity study would be required for definitive validation.
Table 2: Recovery Data for Acetaminophen Internal Standards
| Internal Standard | Recovery (%) | Concentration Levels | Matrix |
| Acetaminophen-¹³C₂,¹⁵N | 77.0 - 90.6% (¹⁵N) | 650 mg dose | Urine |
| 78.9 - 97.4% (¹³C)[5] | |||
| 0.9 - 1.1%[5] | Feces | ||
| Acetaminophen-d₄ | 79.4 - 106.0%[2] | Low, Medium, High QC | CSF |
| Phenacetin | Not explicitly stated | - | - |
Table 3: Stability of Acetaminophen (as a proxy for SIL IS) and Alternatives
| Compound | Condition | Duration | Stability |
| Acetaminophen | Room Temperature | 6 hours | Stable (CV < 5.1%)[4] |
| Frozen (-20°C) | 30 days | Stable (CV < 5.1%)[4] | |
| Freeze-Thaw Cycles | 3 cycles | Stable (>90% recovered, CV < 7.4%)[4] | |
| Acetaminophen-d₄ | Extracted Sample | 24 hours | Stable[2] |
| Phenacetin | Not explicitly stated | - | - |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are typical protocols for linearity, recovery, and stability studies, based on established bioanalytical method validation guidelines from the FDA.[6]
Linearity Assessment
Objective: To demonstrate a proportional relationship between the instrument response and the known concentration of the analyte.
Protocol:
-
Prepare a series of at least six non-zero calibration standards by spiking a blank biological matrix with known concentrations of acetaminophen.
-
Add a constant concentration of the internal standard (Acetaminophen-¹³C₂,¹⁵N, Acetaminophen-d₄, or Phenacetin) to each calibration standard.
-
Process the samples using a validated extraction method (e.g., protein precipitation).
-
Analyze the extracted samples using the chosen analytical method (e.g., LC-MS/MS).
-
Construct a calibration curve by plotting the peak area ratio of acetaminophen to the internal standard against the nominal concentration of acetaminophen.
-
Perform a linear regression analysis. The acceptance criterion is typically a correlation coefficient (r²) of ≥ 0.99.
Recovery Study
Objective: To determine the efficiency of the extraction procedure for the analyte and internal standard from the biological matrix.
Protocol:
-
Prepare three sets of samples at three concentration levels (low, medium, and high Quality Control levels).
-
Set A: Analyte and internal standard spiked into the biological matrix and extracted.
-
Set B: Blank biological matrix extracted, and then the analyte and internal standard are spiked into the post-extraction supernatant. This represents 100% recovery.
-
Set C: Analyte and internal standard in the reconstitution solvent (neat solution).
-
-
Analyze all three sets of samples.
-
Calculate the recovery of the analyte and internal standard using the following formula:
-
% Recovery = (Peak Area of Set A / Peak Area of Set B) * 100
-
-
The recovery of the analyte and internal standard should be consistent and reproducible, though it does not need to be 100%.
Stability Study
Objective: To evaluate the stability of the analyte and internal standard in the biological matrix under different storage and processing conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples at low and high concentrations after subjecting them to at least three freeze-thaw cycles. Compare the results to freshly prepared QC samples.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a specified period (e.g., 6 hours) before processing and analysis. Compare the results to freshly prepared QC samples.[4]
-
Long-Term Stability: Store QC samples at a specified temperature (e.g., -20°C or -80°C) for an extended period. Analyze them at set intervals and compare the results to freshly prepared QC samples.
-
Post-Preparative (Autosampler) Stability: Keep processed samples in the autosampler for a specified duration before injection. Analyze and compare the results to immediately analyzed samples.
-
The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for linearity, recovery, and stability studies.
Caption: Workflow for Linearity Assessment.
Caption: Workflow for Recovery Study.
Caption: Workflow for Stability Studies.
References
- 1. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Performance of human mass balance studies with stable isotope-labeled drug and continuous flow-isotope ratio mass spectrometry: a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Inter-Laboratory Comparison of Acetaminophen Bioanalysis Using Stable Isotope Dilution LC-MS/MS
An Objective Guide for Researchers and Drug Development Professionals
The accurate quantification of acetaminophen (B1664979) (paracetamol) in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of stable isotope-labeled internal standards, such as Acetaminophen-d4, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is widely regarded as the gold standard for bioanalysis due to its high specificity, sensitivity, and ability to correct for matrix effects and experimental variability.[1][2] This guide provides a comparative overview of methodologies and performance data from various laboratories to assist researchers in the development and validation of robust bioanalytical methods for acetaminophen.
Comparative Analysis of Method Performance
The following tables summarize key validation parameters for the quantification of acetaminophen using stable isotope dilution LC-MS/MS across different studies and laboratories. These metrics are essential for evaluating the performance and reliability of an analytical method.[3]
Table 1: Comparison of LC-MS/MS Method Parameters and Performance
| Parameter | Laboratory/Study 1 | Laboratory/Study 2 | Laboratory/Study 3 |
| Analytical Method | UPLC-MS/MS | LC-MS/MS | LC-MS/MS |
| Internal Standard | Phenacetin | Acetaminophen-d4 | Acetaminophen-d4 |
| Biological Matrix | Human Plasma | Human Plasma, CSF, Dried Blood Spots | Human Whole Blood |
| Linear Range | 1 - 100 µg/mL[4][5] | 3.05 - 20,000 ng/mL (Plasma, CSF)[4][6] | 50 - 50,000 ng/mL[7][8] |
| Correlation Coefficient (r²) | > 0.9982[5] | > 0.99[6] | > 0.9996[7][8] |
| Intra-day Precision (%CV) | 2.0 - 3.1%[4] | < 15%[4][6] | < 1.4% |
| Inter-day Precision (%CV) | 0.8 - 8.0%[4] | < 15%[4][6] | < 1.4%[9] |
| Intra-day Accuracy (%) | 94.40 - 99.56%[4][5] | 85 - 115%[4][6] | Within 15% of nominal |
| Inter-day Accuracy (%) | 90.00 - 99.20%[4][5] | 85 - 115%[4][6] | Within 15% of nominal |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL[5] | 3.05 ng/mL (Plasma, CSF)[6] | 50 ng/mL[7][8] |
Experimental Protocols
A standardized and well-documented experimental protocol is fundamental for ensuring reproducibility and comparability of results between laboratories. Below are detailed methodologies for the key steps in the bioanalysis of acetaminophen using a stable isotope-labeled internal standard.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting acetaminophen from biological matrices.[7]
-
Objective: To remove proteins from the biological sample that can interfere with the analysis and damage the LC column.[1]
-
Protocol:
-
Aliquot 50 µL of each calibration standard, quality control (QC) sample, and study sample into a 96-well plate.[1]
-
Add 50 µL of the working internal standard solution (e.g., Acetaminophen-d4) to all wells except the blank.[1]
-
Add 400 µL of chilled acetonitrile (B52724) to each well to precipitate the proteins.[1]
-
Seal the plate and vortex for 2 minutes.[1]
-
Centrifuge the plate for 5-10 minutes at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[1][4]
-
Carefully transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.[1][4]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the necessary selectivity and sensitivity for accurate quantification.
-
Chromatographic Separation:
-
Column: A C18 column is frequently used for the separation of acetaminophen and its internal standard.[7][8]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.[7][8]
-
Flow Rate: A typical flow rate is between 0.4 and 0.8 mL/min.[4]
-
Injection Volume: A small volume of the extracted sample (e.g., 2 - 10 µL) is injected onto the column.[4]
-
-
Mass Spectrometry Detection:
3. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of acetaminophen to the internal standard (Acetaminophen-d4) against the nominal concentration of the calibration standards.[1]
-
A linear regression analysis is performed on the calibration curve. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[1]
-
The concentration of acetaminophen in the QC and unknown samples is then calculated from the calibration curve.[4]
Visualized Experimental Workflow
The following diagrams illustrate the key workflows in the bioanalytical process.
References
- 1. benchchem.com [benchchem.com]
- 2. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to Acetaminophen Quantification: Internal Standard vs. External Standard Calibration
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. Acetaminophen (B1664979) (paracetamol), a widely used analgesic, requires robust analytical methods for pharmacokinetic studies, clinical monitoring, and bioequivalence assessment.[1][2] The choice of calibration strategy is a critical decision that directly impacts the reliability of the data. This guide provides an objective comparison between external standard calibration and internal standard calibration using a stable isotope-labeled (SIL) internal standard, Acetaminophen-13C2,15N.
The core challenge in bioanalysis stems from the complexity of biological matrices (e.g., plasma, urine), which can introduce significant variability during sample preparation and analysis.[3] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for these variations.[4][5] While various compounds can be used as internal standards, SILs are considered the gold standard because they exhibit nearly identical chemical and physical properties to the analyte.[6][7] This ensures they behave similarly throughout the entire analytical process, from extraction to detection, providing the most effective normalization.[4][8]
The Principle: Two Approaches to Quantification
External Standard Calibration: This method involves creating a calibration curve by plotting the instrument response (e.g., peak area) of standard solutions with known concentrations against their respective concentrations.[9][10] The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating it on the calibration curve.[11] While simple, this approach assumes that every sample is processed and analyzed with identical efficiency and that the matrix does not affect the analyte's signal, which is rarely the case in bioanalysis.[9][11]
Internal Standard (IS) Calibration: In this method, a fixed amount of an internal standard is added to every sample and standard before any sample processing.[5][8] The calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration.[12] Because the internal standard is subjected to the same experimental conditions as the analyte, this ratio corrects for variations in sample extraction, injection volume, and instrument response.[8][13]
This compound as the Ideal Internal Standard: A stable isotope-labeled internal standard like this compound is the preferred choice for quantitative LC-MS/MS analysis.[4] Its key advantages include:
-
Similar Physicochemical Properties: It has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to acetaminophen.[7]
-
Correction for Matrix Effects: It co-elutes with acetaminophen and experiences the same degree of ion suppression or enhancement from the biological matrix, allowing for effective normalization of the analyte's signal.[6][14]
-
Mass Distinction: The replacement of two carbon atoms with ¹³C and one nitrogen atom with ¹⁵N results in a mass difference that allows the mass spectrometer to distinguish it from the native acetaminophen, preventing interference.[4][7]
Performance Comparison: Internal vs. External Standard
The use of a stable isotope-labeled internal standard like this compound consistently leads to superior method performance, as mandated by regulatory bodies like the FDA for bioanalytical method validation.[15][16]
| Validation Parameter | Internal Standard (this compound) | External Standard | Rationale for Superior Performance |
| Accuracy (% Bias) | Typically within ±5%[4] | Can exceed ±15%[4] | The IS effectively corrects for analyte loss during sample preparation and compensates for matrix-induced signal variations, leading to more accurate results.[4] |
| Precision (%CV) | Typically <10%[4] | Can be >15%[4] | By normalizing the analyte response, the IS minimizes variability introduced by inconsistent sample handling and instrumental drift, resulting in significantly better precision.[11] |
| Linearity (r²) | Consistently >0.99[17] | Often >0.99, but more susceptible to variability | The analyte-to-IS ratio provides a more stable response across the concentration range, leading to a highly reproducible and linear calibration curve.[7] |
| Matrix Effect | Effectively compensated[4] | Inconsistent and often significant | The SIL-IS experiences the same matrix effects as the analyte, allowing the ratio to remain constant even when ion suppression or enhancement occurs.[6][18] |
| Robustness | High | Low to Moderate | The method is less affected by slight variations in experimental conditions (e.g., mobile phase composition, flow rate), making it more reliable for routine analysis.[2] |
Experimental Protocols
The following protocols outline a typical LC-MS/MS workflow for the quantification of acetaminophen in human plasma.
Materials and Reagents
-
Acetaminophen (certified reference standard)
-
This compound (internal standard)
-
HPLC-grade methanol (B129727) and acetonitrile[1]
-
Formic acid (ACS grade)[1]
-
Ultrapure water
-
Drug-free human plasma
Preparation of Stock and Working Solutions
-
Acetaminophen Stock Solution (1 mg/mL): Accurately weigh and dissolve the acetaminophen reference standard in methanol.[1]
-
IS Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of working standard solutions by serially diluting the acetaminophen stock solution. These are then spiked into blank plasma to create calibration standards covering the desired concentration range (e.g., 5 - 20,000 ng/mL).[1][17]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high) from a separate stock solution of acetaminophen.[1]
-
Working IS Solution: Dilute the IS stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
This procedure applies to all calibration standards, QC samples, and unknown study samples.
-
Aliquot 50 µL of the plasma sample into a microcentrifuge tube.
-
For Internal Standard Method: Add 50 µL of the working IS solution to each sample (except the blank).
-
Add 200 µL of chilled acetonitrile (B52724) (or methanol containing the IS for a more streamlined workflow) to precipitate plasma proteins.[7][19]
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[1][2]
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.[1]
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow and Concepts
Caption: Experimental workflow using an internal standard.
Caption: Logical comparison of calibration methods.
Caption: How a SIL-IS compensates for matrix effects.
Conclusion
While external standard calibration offers simplicity, it lacks the necessary robustness for accurate and precise quantification of acetaminophen in complex biological fluids. The experimental evidence and regulatory guidelines strongly support the use of a stable isotope-labeled internal standard.[4][16] this compound, by closely mimicking the behavior of the analyte, effectively compensates for variability in sample preparation and matrix-induced signal fluctuations.[7] For researchers, scientists, and drug development professionals, adopting the internal standard calibration method is a critical step toward ensuring the generation of high-quality, reliable, and defensible bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. benchchem.com [benchchem.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. quora.com [quora.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. reddit.com [reddit.com]
- 13. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. longdom.org [longdom.org]
Safety Operating Guide
Proper Disposal of Acetaminophen-13C2,15N: A Guide for Laboratory Professionals
The proper management and disposal of chemical reagents are critical for ensuring laboratory safety and environmental compliance. Acetaminophen-13C2,15N, a stable isotope-labeled compound, requires careful handling, particularly when dissolved in solvents such as acetonitrile (B52724). This guide provides a comprehensive, step-by-step protocol for its safe disposal, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to minimize risks and meet regulatory standards.
Hazard Identification and Data Summary
This compound may be handled in its pure, solid form or, more commonly, as a solution. The disposal protocol must account for the hazards of both the labeled compound and the solvent. Acetonitrile, a frequent solvent for this compound, is a hazardous material that dictates the primary disposal pathway.
Table 1: Hazard and Disposal Data Summary
| Parameter | This compound (Solid) | Acetonitrile (Solvent) |
| Primary Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation, Toxic to aquatic life.[1][2] | Highly flammable liquid and vapor, Toxic if swallowed, in contact with skin, or if inhaled, Causes serious eye irritation.[3] |
| CAS Number | 360769-21-7[4][5] | 75-05-8 |
| Disposal Method | Collection as chemical waste for incineration. | Collection as hazardous chemical waste.[3] |
| Drain Disposal | Prohibited.[6] | Strictly Prohibited.[7] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the safe disposal of this compound from a laboratory setting. This procedure assumes the material is classified as hazardous chemical waste, a necessary precaution for isotopically labeled compounds and solutions containing hazardous solvents.
1. Waste Identification and Classification
-
Treat all this compound, whether in solid form or solution, as hazardous chemical waste.
-
If the compound is in a solvent like acetonitrile, the entire mixture is classified as flammable and toxic hazardous waste.[3][8]
2. Personal Protective Equipment (PPE)
-
Always wear standard laboratory PPE when handling the waste, including:
3. Waste Segregation and Containerization
-
Do not mix this waste stream with other types of waste, such as non-hazardous, biological, or radioactive waste.
-
Segregate this compound waste from incompatible chemicals, such as strong oxidizers or acids.[1][9]
-
Use a designated, leak-proof waste container made of a compatible material (e.g., glass or high-density polyethylene (B3416737) for acetonitrile solutions).[7]
-
The container must have a tight-fitting screw cap to prevent the release of vapors.[7][8] Keep the container closed except when adding waste.[9]
4. Labeling the Waste Container
-
Immediately label the waste container using your institution's official hazardous waste tags.
-
The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical names of all constituents: "this compound" and the solvent name (e.g., "Acetonitrile"). Do not use abbreviations.
-
The approximate concentration or volume of each component.
-
The date when waste was first added to the container.
-
The name of the principal investigator or laboratory manager.
-
5. Storage of Chemical Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA), such as a fume hood or a ventilated, fire-rated cabinet.[8][9]
-
The storage area must be secure and away from heat, sparks, or open flames.[3]
-
Utilize secondary containment (e.g., a plastic bin) to capture any potential leaks.[7][9]
6. Arranging for Disposal
-
Once the waste container is full or has been stored for the maximum allowable time per institutional policy (typically 90-180 days), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[8] Follow their specific procedures for request submission.
7. Disposal of Empty Containers
-
A container that held this compound is not considered empty until it has been triple-rinsed.[9]
-
Rinse the empty container three times with a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Crucially, collect all rinsate as hazardous waste and add it to your designated waste stream.[9]
-
After triple-rinsing and air-drying, completely deface or remove the original product label. The clean, unlabeled container may then be disposed of in the regular laboratory glass waste or trash, per institutional guidelines.[9]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Disposal workflow for this compound.
References
- 1. Acetaminophen SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. isotope.com [isotope.com]
- 3. solvent-recyclers.com [solvent-recyclers.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Acetaminophen-13C2, 15N | 360769-21-7 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. nswai.org [nswai.org]
Personal protective equipment for handling Acetaminophen-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Acetaminophen-13C2,15N. Adherence to these procedures is essential for ensuring laboratory safety and maintaining a secure research environment.
I. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation. The required PPE is consistent with that for unlabeled acetaminophen, as the isotopic labeling does not alter its chemical hazard profile.[1][2]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable.[3][4] Inspect gloves for integrity before use. |
| Body Protection | Laboratory coat | A full-length lab coat should be worn to protect skin and clothing from potential splashes.[4][5][6] |
| Eye Protection | Safety glasses or goggles | Essential for shielding eyes from dust particles and splashes.[1][4][7] |
| Foot Protection | Closed-toe shoes | Required to protect feet from spills and falling objects.[5][6] |
| Respiratory | Fume hood or ventilator | Work should be conducted in a well-ventilated area or under a fume hood to minimize inhalation of dust.[1] |
II. Operational Plan: Safe Handling and Use
Follow these procedural steps to ensure the safe handling of this compound during laboratory operations.
-
Preparation : Before handling the compound, ensure the designated workspace is clean and uncluttered. Confirm that all required PPE is readily available and in good condition.
-
Weighing and Aliquoting :
-
Conduct all weighing and aliquoting of the solid compound within a chemical fume hood or a ventilated enclosure to prevent the generation of airborne dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid direct contact with the compound.
-
-
Solution Preparation :
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a water bath or heating mantle.
-
-
Storage : Store this compound at room temperature, protected from light and moisture, in a tightly sealed container.[2]
-
Spill Response : In the event of a spill, ventilate the area.[1] Use a damp towel to wipe up the spill, place the contaminated materials in a sealed bag or container, and dispose of it as chemical waste.[1] Wash the spill site thoroughly after material pickup is complete.[1]
III. Disposal Plan: Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and accidental exposure. As a non-hazardous waste in small laboratory quantities, the following disposal methods are recommended.
-
Solid Waste :
-
For disposal, mix the solid this compound with an inert and undesirable substance such as coffee grounds or kitty litter.[1][8][9][10][11] This renders the compound unappealing for accidental ingestion.
-
Place the mixture in a sealed plastic bag or container to prevent leakage.[8][10][11]
-
Dispose of the sealed container in the regular laboratory trash.[9][12]
-
-
Liquid Waste (Solutions) :
-
Small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water, subject to local regulations. However, it is best practice to check with your institution's Environmental Health and Safety (EHS) office.
-
For larger quantities or solutions in organic solvents, collect the waste in a designated and properly labeled chemical waste container for disposal by your institution's hazardous waste management program.
-
-
Empty Containers :
-
Rinse empty containers thoroughly with a suitable solvent.
-
Deface or remove the label to prevent misuse.
-
Dispose of the rinsed, unlabeled container in the regular trash or recycling, as appropriate for your facility.
-
IV. Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Disposal workflow for this compound waste streams.
References
- 1. Acetaminophen SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. isotope.com [isotope.com]
- 3. ecacs.ca [ecacs.ca]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. radioactive isotopes: Personal protective equipment (PPE) [radioactiveisotopes-fatitienaha.blogspot.com]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. mass.gov [mass.gov]
- 10. fda.gov [fda.gov]
- 11. epa.gov [epa.gov]
- 12. chemistry.mtsu.edu [chemistry.mtsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
